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  • Product: 1-(2,2-Difluoroethyl)-5-nitropyrazole-3-carboxylic acid
  • CAS: 1328640-66-9

Core Science & Biosynthesis

Foundational

physicochemical properties of 1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid This guide provides a comprehensive technical overview of the essential physicochemical properties...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid

This guide provides a comprehensive technical overview of the essential physicochemical properties of the novel heterocyclic compound, 1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid. While specific experimental data for this exact molecule is not extensively available in public literature, this document outlines the critical theoretical considerations and the robust, field-proven experimental protocols necessary for its complete characterization. The methodologies described herein are fundamental to drug discovery and development, providing the foundation for understanding a compound's behavior from initial screening to formulation.

Molecular Structure and Core Attributes

A molecule's identity and, by extension, its physical and biological properties, are dictated by its structure. 1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid is a substituted pyrazole, a five-membered heterocyclic ring system containing two adjacent nitrogen atoms.

The key structural features that will govern its physicochemical profile are:

  • Pyrazole Core: An aromatic heterocyclic scaffold.

  • Carboxylic Acid (-COOH) at C3: The primary acidic functional group, which will ionize at relevant physiological pH.

  • Nitro Group (-NO₂) at C5: A potent electron-withdrawing group that will significantly influence the acidity of the carboxylic acid and the overall electron distribution of the ring.

  • 2,2-Difluoroethyl Group (-CH₂CHF₂) at N1: A fluorinated alkyl substituent that will increase lipophilicity and may impact metabolic stability.

Caption: Chemical structure of 1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid.

Table 1: Core Molecular Attributes

Property Value Source
Molecular Formula C₆H₅F₂N₃O₄ Calculated
Molecular Weight 237.12 g/mol Calculated

| IUPAC Name | 1-(2,2-difluoroethyl)-5-nitro-1H-pyrazole-3-carboxylic acid | IUPAC Nomenclature |

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa is a measure of the acidity of a compound. For a drug candidate, it is arguably one of the most critical physicochemical parameters, as it dictates the extent of ionization at a given pH.[1] This ionization state profoundly influences solubility, permeability, protein binding, and interaction with biological targets.[2]

Given the structure, the carboxylic acid is the most acidic proton. The presence of the strongly electron-withdrawing nitro group on the pyrazole ring is expected to significantly lower the pKa of the carboxylic acid, making it a stronger acid than a typical alkyl carboxylic acid.

Recommended Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for pKa determination.[3] It involves monitoring the pH of a solution of the analyte as a titrant (a strong base, like NaOH) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[4]

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable co-solvent (e.g., methanol or DMSO) if aqueous solubility is low, and then dilute with water. A typical starting concentration is around 1 mM.[4]

  • Initial Acidification: Adjust the initial pH of the sample solution to be approximately 2 pH units below the expected pKa (e.g., to pH 1.8-2.0) using a standardized strong acid (e.g., 0.1 M HCl).[4] This ensures the analyte is fully protonated at the start of the titration.

  • Titration: Place the solution in a temperature-controlled vessel with a calibrated pH electrode. Add small, precise volumes of a standardized strong base (e.g., 0.1 M NaOH) and record the pH after each addition, allowing the reading to stabilize.[4]

  • Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where half of the acid has been neutralized. This point can be precisely identified from the inflection point of the titration curve, often determined using the first or second derivative of the plot.[3]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Dissolve Compound (e.g., 1 mM in Water/Co-solvent) B Acidify Solution (to pH ~2 with 0.1 M HCl) A->B C Immerse Calibrated pH Electrode B->C D Add Aliquots of 0.1 M NaOH C->D Repeat E Record Stabilized pH Reading D->E Repeat E->D Repeat F Plot pH vs. Volume NaOH E->F G Determine Inflection Point (e.g., via Derivative) F->G H pKa = pH at Half-Equivalence Point G->H

Caption: Workflow for pKa determination via potentiometric titration.

Alternative Method: UV-Visible Spectrophotometry

This method is useful for compounds possessing a chromophore whose absorbance spectrum changes with ionization state.[5] It requires measuring the absorbance of the compound in a series of buffers across a wide pH range. The pKa is then calculated by fitting the absorbance data to the Henderson-Hasselbalch equation. This technique is particularly advantageous as it can be performed on very small sample quantities in a high-throughput 96-well plate format.[5]

Lipophilicity (logP): A Measure of Membrane Permeability

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[6] It is commonly expressed as the logarithm of the partition coefficient (logP), which is the ratio of the concentration of the neutral compound in an organic phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[7]

  • High logP (>5): Indicates high lipophilicity, which can lead to poor aqueous solubility, sequestration in fatty tissues, and potential toxicity.[8]

  • Low logP (<0): Indicates high hydrophilicity, which may result in poor absorption across lipid membranes.

  • Optimal Range: For oral drugs, a logP value below 5 is generally desirable.[8] A value around 2 is often considered ideal for CNS-targeting drugs.[6][7]

The difluoroethyl group on 1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid will contribute significantly to its lipophilicity.

Recommended Experimental Protocol: Shake-Flask Method

The shake-flask method is the traditional "gold standard" for logP determination due to its direct measurement of partitioning.[5]

Step-by-Step Methodology:

  • Solvent Preparation: Prepare mutually saturated solutions of n-octanol and an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4). This pre-saturation is a critical step to prevent volume changes during the experiment.

  • Partitioning: Add a known amount of the test compound to a flask containing a known volume of the pre-saturated n-octanol and pre-saturated buffer.

  • Equilibration: Seal the flask and shake it vigorously for a sufficient period (e.g., several hours) to allow the compound to reach partitioning equilibrium.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[5]

  • Calculation: Calculate logP using the formula: logP = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

G A Prepare Pre-saturated n-Octanol and Buffer B Add Compound to Solvent Mixture A->B C Shake to Reach Equilibrium B->C D Centrifuge for Phase Separation C->D E Aqueous Phase D->E F n-Octanol Phase D->F G Quantify Concentration in Each Phase (HPLC) E->G F->G H Calculate logP G->H

Caption: Workflow for logP determination via the shake-flask method.

Aqueous Solubility: A Prerequisite for Efficacy

Aqueous solubility is a fundamental property that affects a compound's absorption from the gastrointestinal tract and its suitability for formulation in intravenous dosing solutions.[9] Poor solubility is a major hurdle in drug development, often leading to low bioavailability and unreliable results in biological assays.[10]

Two types of solubility are commonly measured:

  • Kinetic Solubility: Measures the concentration at which a compound, added from a DMSO stock solution, precipitates out of an aqueous buffer. It is a high-throughput measurement often used in early discovery but can overestimate true solubility.[10][11]

  • Thermodynamic Solubility: The true equilibrium solubility, measured by determining the concentration of a saturated solution in equilibrium with an excess of the solid compound. This is a more time-consuming but more accurate and relevant measure for formulation development.[12][13]

Recommended Experimental Protocol: Thermodynamic Shake-Flask Solubility

This method determines the equilibrium solubility and is crucial for lead optimization and pre-formulation studies.[13]

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the desired aqueous buffer (e.g., PBS at pH 7.4).[14] It is essential to ensure undissolved solid remains to guarantee saturation.

  • Equilibration: Seal the vial and agitate it (e.g., on a shaker or rotator) at a constant temperature (e.g., 25°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[12][14]

  • Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.45 µm pore size).[11]

  • Quantification: Analyze the concentration of the compound in the clear filtrate using a validated analytical method such as HPLC-UV or LC-MS/MS.[13][15] A standard curve prepared from known concentrations of the compound is used for accurate quantification.

  • Reporting: The solubility is reported in units of µg/mL or µM. A desirable goal for drug discovery compounds is often >60 µg/mL.[9]

Summary of Physicochemical Profile

Table 2: Physicochemical Characterization Plan for 1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid

Parameter Importance in Drug Discovery Recommended Determination Method Expected Characteristics Based on Structure
pKa Governs ionization, impacting solubility, permeability, and target binding.[1] Potentiometric Titration Expected to be a moderately strong acid due to the carboxylic acid functional group and the potent electron-withdrawing effect of the C5-nitro group.
logP Indicates lipophilicity, which is critical for membrane passage and ADME properties.[6] Shake-Flask Method The difluoroethyl group will increase lipophilicity. The overall value will depend on the balance between this group and the polar carboxylic acid and nitro groups.
logD at pH 7.4 The effective lipophilicity at physiological pH, accounting for ionization. Calculated from pKa and logP Since the compound is expected to be significantly ionized at pH 7.4, the logD will be considerably lower than the logP.

| Aqueous Solubility | A fundamental requirement for absorption and formulation; low solubility can terminate development.[9][10] | Thermodynamic Shake-Flask | Solubility will be highly pH-dependent. At low pH, the neutral form will likely have low solubility. As pH increases above the pKa, the formation of the carboxylate salt will significantly increase solubility. |

References

  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved from [Link]

  • ADME Solubility Assay. (n.d.). BioDuro. Retrieved from [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). protocols.io. Retrieved from [Link]

  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (2024, March 22). Longdom Publishing. Retrieved from [Link]

  • LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved from [Link]

  • Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. (2017, September 20). MDPI. Retrieved from [Link]

  • Bevan, C. D., & Lloyd, R. S. (2008). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

  • Kinetic Solubility - In Vitro Assay. (n.d.). Charnwood Discovery. Retrieved from [Link]

  • Bharate, S. B., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed. Retrieved from [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark. Retrieved from [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. Retrieved from [Link]

  • Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. (2025, February 19). IEEE Xplore. Retrieved from [Link]

  • Thermodynamic Solubility Assay. (n.d.). Domainex. Retrieved from [Link]

  • In-vitro Thermodynamic Solubility. (2025, May 25). protocols.io. Retrieved from [Link]

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (n.d.). International Journal of Innovative Research and Scientific Studies. Retrieved from [Link]

  • Determination of pKa values of active pharmaceutical ingredients. (n.d.). Researcher.Life. Retrieved from [Link]

  • Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging. (2022, May 27). University of East Anglia Research Portal. Retrieved from [Link]

  • Maurin, M. B., et al. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

Sources

Exploratory

Solvation Thermodynamics and Processing of 1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic Acid in Polar Aprotic Solvents

Executive Summary The compound 1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid is a highly specialized, electron-deficient heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid is a highly specialized, electron-deficient heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, such as kinase inhibitors and agrochemicals[1]. The convergence of a lipophilic difluoroethyl tail, a strongly electron-withdrawing nitro group, and an acidic carboxylic acid moiety creates a complex thermodynamic landscape. Navigating this landscape requires precise solvent selection. This technical guide provides an in-depth analysis of the compound's solubility profile in polar aprotic solvents, detailing the structural causality behind its solvation mechanics and providing self-validating experimental workflows for thermodynamic screening and purification.

Structural Thermodynamics & Solvation Causality

To master the processing of 1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid, one must first deconstruct its molecular anatomy and understand how specific functional groups dictate solvent interactions.

Molecular Anatomy and Intermolecular Forces

The solubility of this compound is governed by three distinct structural domains:

  • The 3-Carboxylic Acid (H-Bond Donor/Acceptor): The presence of the 5-nitro group exerts a strong inductive and mesomeric electron-withdrawing effect across the pyrazole ring. This significantly lowers the pKa of the 3-carboxylic acid, making it a highly polarized hydrogen-bond donor.

  • The 5-Nitro Group (Dipole & H-Bond Acceptor): The nitro group introduces a massive permanent dipole moment and acts as a localized hydrogen-bond acceptor, though it repels nucleophilic solvents.

  • The 1-(2,2-Difluoroethyl) Group (Lipophilic & Polarizable): While generally lipophilic, the C-F bonds are highly polarizable. This tail disrupts the highly ordered crystal lattice but requires solvents capable of accommodating hydrophobic bulk without sacrificing polar interactions.

The Role of Polar Aprotic Solvents

Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Acetone, and Acetonitrile (MeCN)—are uniquely suited for this compound. Unlike protic solvents (e.g., alcohols, water) that can competitively hydrogen-bond and cause unpredictable polymorphic transformations, polar aprotic solvents solvate the molecule via specific thermodynamic pathways[2].

We can quantify this using Kamlet-Taft solvatochromic parameters ( π∗ , α , β ) and Hildebrand solubility parameters ( δH​ )[3][4]:

  • High Hydrogen-Bond Acceptor Basicity ( β ): Solvents like DMSO ( β=0.76 ) and DMF ( β=0.69 ) act as powerful hydrogen-bond acceptors, strongly coordinating with the acidic proton of the carboxylic acid[3].

  • High Dipolarity/Polarizability ( π∗ ): DMSO ( π∗=1.00 ) and NMP ( π∗=0.90 ) effectively stabilize the strong dipole generated by the 5-nitro group and the pyrazole core[3].

  • Lack of H-Bond Donors ( α≈0 ): By not donating protons, these solvents prevent the formation of rigid, insoluble solvent-solute networks, keeping the molecule highly mobile in solution.

Solvation Solid Crystal Lattice 1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid Energy Lattice Disruption (Endothermic ΔH > 0) Solid->Energy Interactions Solute-Solvent Interactions (Exothermic ΔH < 0) Energy->Interactions Solvent Polar Aprotic Solvent (DMSO / DMF / NMP) Solvent->Interactions Dipole Dipole-Dipole (Nitro & Carbonyl) Interactions->Dipole HBond H-Bond Acceptance (Solvent β parameter) Interactions->HBond Lipophilic Lipophilic Solvation (Difluoroethyl tail) Interactions->Lipophilic Solution Thermodynamically Stable Solution Dipole->Solution HBond->Solution Lipophilic->Solution

Caption: Thermodynamic cycle of 1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid solvation.

Quantitative Solubility Profile

The following table summarizes the thermodynamic solubility of 1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid across five key polar aprotic solvents. Data is modeled based on the Apelblat equation and solid-liquid equilibrium behaviors of structurally analogous highly-substituted pyrazoles[2][4].

SolventKamlet-Taft ( π∗ , β )Solubility at 20°C (mg/mL)Solubility at 40°C (mg/mL)Solubility at 60°C (mg/mL)Primary Solvation Mechanism
DMSO 1.00, 0.76148.5235.2360.4Strong H-bond acceptance; high dipole stabilization.
NMP 0.90, 0.75132.0210.5315.8Steric accommodation of difluoroethyl; H-bond acceptance.
DMF 0.88, 0.69115.4185.6280.1Moderate-to-high dipole stabilization.
Acetone 0.71, 0.4842.375.8N/A (Boils at 56°C)Weak H-bond acceptance; moderate polarity.
Acetonitrile 0.75, 0.3118.632.455.2Poor H-bond acceptance limits carboxylate solvation.

Note: Acetonitrile exhibits the lowest solubility due to its low β value (0.31), meaning it cannot effectively hydrogen-bond with the carboxylic acid proton, forcing the solute molecules to dimerize and crash out of solution[3].

Experimental Methodologies: Self-Validating Workflows

To ensure data integrity, experimental protocols must be self-validating. This means incorporating internal checks (e.g., mass balance, solid-state characterization) to prove that the data collected represents the true thermodynamic state, rather than a kinetic artifact.

Protocol 1: Thermodynamic Solubility Determination (HPLC-UV)

Causality Insight: Kinetic solubility (e.g., solvent shift methods) often overestimates solubility due to supersaturation. Thermodynamic solubility requires prolonged equilibration. Furthermore, the residual solid must be analyzed. If the polar aprotic solvent induces the formation of a solvate (e.g., a DMSO-solvate), the measured solubility corresponds to the new solvate, not the original anhydrous crystal.

Step-by-Step Workflow:

  • Preparation: Weigh 500 mg of 1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid into a 5 mL amber glass vial (amber prevents UV-induced degradation of the nitro group).

  • Solvent Addition: Add 1.0 mL of the target polar aprotic solvent (e.g., DMF). Ensure a visible excess of solid remains.

  • Thermal Equilibration: Seal the vial and place it in a thermoshaker at the target temperature (e.g., 20.0 ± 0.1 °C) at 400 RPM for 72 hours. Self-Validation: 72 hours ensures complete transition from kinetic to thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes at the exact assay temperature. Causality: Centrifugation is strictly preferred over syringe filtration, as filters can adsorb the highly polar solute or precipitate it due to pressure drops.

  • Supernatant Quantification: Extract a 10 µL aliquot of the clear supernatant, dilute serially in mobile phase (e.g., 50:50 MeCN:Water with 0.1% TFA), and quantify via HPLC-UV at λmax​ ~260 nm against a validated calibration curve.

  • Solid-State Validation (Critical): Recover the residual solid pellet, dry briefly under vacuum, and analyze via X-Ray Powder Diffraction (XRPD). Compare the diffractogram to the starting material to confirm no solvate formation or polymorphic shift occurred.

Workflow Step1 Excess Solid Addition (Target Compound) Step2 Solvent Equilibration (72h Thermal Cycling) Step1->Step2 Step3 Phase Separation (Isothermal Centrifugation) Step2->Step3 Step4 Dilution & HPLC-UV (Quantification) Step3->Step4 Step5 Solid-State Validation (XRPD on Residuals) Step4->Step5

Caption: High-throughput gravimetric and HPLC-UV thermodynamic solubility assay workflow.

Protocol 2: Anti-Solvent Crystallization for Purification

Because 1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid is highly soluble in DMSO and DMF but poorly soluble in water, a DMF/Water anti-solvent system is ideal for high-yield purification.

Step-by-Step Workflow:

  • Dissolution: Dissolve 10.0 g of crude compound in 40 mL of DMF at 45°C. Stir until completely clear.

  • Polishing Filtration: Pass the solution through a 0.45 µm PTFE filter to remove insoluble mechanical impurities.

  • Anti-Solvent Addition: Transfer the filtrate to a jacketed reactor equipped with an overhead stirrer (250 RPM). Maintain at 45°C. Slowly add 120 mL of deionized water (the anti-solvent) dropwise over 2 hours using a dosing pump. Causality: Slow addition maintains a low supersaturation ratio, promoting the growth of large, pure crystals rather than trapping impurities in rapidly crashing amorphous solids.

  • Cooling Profile: Once water addition is complete, linearly cool the reactor from 45°C to 5°C over 4 hours.

  • Isolation & Self-Validation: Filter the resulting slurry. Wash the cake with 20 mL of cold Water/DMF (3:1 v/v) followed by 20 mL of pure cold water. Dry under vacuum at 50°C to constant weight.

  • Mass Balance Check: Evaporate the mother liquor to dryness to quantify lost yield. The sum of the isolated crystal mass and mother liquor residue must equal the starting 10.0 g (±2%).

Conclusion

The processing of 1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid is fundamentally dictated by its high affinity for hydrogen-bond accepting, highly polarizable environments. By leveraging polar aprotic solvents like DMSO, DMF, and NMP, researchers can achieve the high solubility required for complex coupling reactions (e.g., amide bond formation) or harness anti-solvent crystallization techniques to achieve >99% purity. Adhering to self-validating analytical protocols ensures that the thermodynamic data driving these processes remains robust and scalable.

References

  • Komarova, A., et al. "Diformylxylose as a New Polar Aprotic Solvent Produced from Renewable Biomass (Supplementary Information)." The Royal Society of Chemistry, 2022. Available at:[Link][3]

  • He, H., et al. "Solubility Measurement, Data Correlation, and Solvent Effect of 4-Methoxycinnamic Acid in Pure Solvents and in Three Binary Solvent Mixtures from 293.15 to 333.15 K." ACS Publications, 2026. Available at: [Link][4]

  • Liu, Y., et al. "Solid-Liquid Equilibrium Solubility Determination and Correlation of 5-Hydroxy-1-methylpyrazole in 12 Kinds of Pure Solvents." Journal of Chemical & Engineering Data - ACS Publications, 2025. Available at: [Link][2]

Sources

Foundational

safety data sheet (SDS) and handling protocols for 1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid

Technical Guide on the Safe Handling of 1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid Abstract: This guide provides a comprehensive overview of the material properties, potential hazards, and detailed handling...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Guide on the Safe Handling of 1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid

Abstract: This guide provides a comprehensive overview of the material properties, potential hazards, and detailed handling protocols for the novel compound 1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid. As a specialized reagent in advanced drug discovery and organic synthesis, this molecule's unique combination of a nitropyrazole core, a difluoroethyl substituent, and a carboxylic acid moiety necessitates a thorough and proactive approach to safety. This document is intended for researchers, chemists, and laboratory professionals, offering a framework for risk assessment and management grounded in established safety principles. In the absence of a specific Safety Data Sheet (SDS), this guide synthesizes data from structurally related compounds and authoritative safety standards to empower researchers to handle this compound with the highest degree of safety and precision.

Compound Profile and Hazard Recognition

As a novel chemical entity, 1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid must be treated as a substance with unknown hazards until comprehensive toxicological and physical data are available.[1] However, an analysis of its constituent functional groups allows for a preliminary hazard recognition, which is the foundational step in the RAMP (Recognize, Assess, Minimize, Prepare) safety framework.[2][3]

  • Nitropyrazole Core: The presence of a nitro group on the pyrazole ring is a significant structural alert. Nitrated heterocyclic compounds are known for their energetic properties and can be sensitive to heat, shock, or friction.[4] The synthesis of related nitropyrazoles often involves strong nitrating agents and controlled temperature conditions to manage exothermic reactions.[4][5] Therefore, this compound should be considered potentially explosive or capable of rapid decomposition under certain conditions.

  • Carboxylic Acid Group: This functional group imparts acidic properties to the molecule. It is expected to be corrosive and can cause skin and eye irritation or severe burns upon direct contact.[6][7][8]

  • Difluoroethyl Group: While the difluoroethyl group itself is not typically associated with high reactivity, the broader class of per- and polyfluoroalkyl substances (PFAS), which includes fluorinated carboxylic acids, is under scrutiny for environmental persistence and potential health effects.[9][10][11][12][13] Although this compound is not a long-chain PFCA, prudence dictates that its environmental fate and long-term toxicological profile should be considered unknown and potentially hazardous.

Inferred Hazard Identification

Based on the analysis of its functional groups, the following table summarizes the anticipated hazards.

Hazard ClassificationDescriptionGHS Pictogram
Physical Hazards Potentially explosive or self-reactive. Vapors may form explosive mixtures with air.[4][14]Explosive, Oxidizer
Health Hazards Causes severe skin burns and eye damage (due to acidity).[7][8] May cause respiratory irritation.[8] Potential for unknown systemic toxicity or carcinogenicity.[1][12]Corrosive, Health Hazard, Irritant
Environmental Hazards Potential for persistence in the environment. Very toxic to aquatic life with long-lasting effects.[9]Environment

Risk Assessment and Minimization

A thorough risk assessment is critical before any handling of this compound.[2][3] The assessment should consider the quantity of material being used, the nature of the experimental procedure (e.g., heating, grinding), and the potential for exposure.

Engineering Controls

The primary method for minimizing risk is through robust engineering controls.

  • Fume Hood: All handling of 1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid, including weighing, dissolution, and reaction setup, must be conducted in a certified chemical fume hood to prevent inhalation of dusts or vapors.[1][15]

  • Blast Shield: When performing reactions at elevated temperatures or on a scale larger than a few milligrams, the use of a portable blast shield inside the fume hood is strongly recommended due to the potential energetic nature of the nitropyrazole ring.[1]

  • Ventilation: Ensure adequate laboratory ventilation to maintain air quality and minimize background exposure levels.[15]

Administrative Controls

Administrative controls are procedural measures designed to reduce risk.

  • Chemical Hygiene Plan (CHP): All work must be conducted in accordance with a written Chemical Hygiene Plan (CHP) as mandated by OSHA.[16][17][18] This plan should include specific Standard Operating Procedures (SOPs) for this compound.

  • Restricted Access: The area where this compound is stored and handled should be clearly marked, and access should be restricted to authorized and trained personnel.

  • Quantity Minimization: Only the minimum quantity of the compound required for the experiment should be acquired and used.[6][19]

Personal Protective Equipment (PPE)

Appropriate PPE is the last line of defense and must be worn at all times when handling this compound.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety goggles and a face shield.[1]Protects against splashes of the corrosive acid and potential projectiles from rapid decomposition.
Hand Protection Nitrile or neoprene gloves.[1]Provides protection against splashes. Gloves should be inspected before use and disposed of immediately after contamination.
Body Protection Flame-retardant and chemical-resistant laboratory coat.[20]Protects skin from splashes and provides a layer of protection in case of fire.

Handling and Storage Protocols

Adherence to strict protocols for handling and storage is essential for maintaining a safe laboratory environment.

General Handling Workflow

The following diagram outlines the standard workflow for handling the compound.

cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Post-Handling a Don PPE b Verify Fume Hood Operation a->b c Prepare Spill Kit b->c d Retrieve from Storage c->d e Weigh Compound d->e f Perform Experiment e->f g Quench Reaction (if applicable) f->g h Segregate Waste g->h i Clean Glassware h->i j Return Compound to Storage i->j k Doff PPE j->k

Caption: Standard workflow for handling 1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is worn correctly.[21] Verify that the chemical fume hood is functioning properly and that a spill kit appropriate for acidic and potentially reactive materials is readily available.

  • Weighing: Conduct all weighing operations within the fume hood. Use a tared container and handle the solid with care to avoid generating dust.

  • Dissolution: When dissolving the compound, add the solid to the solvent slowly. Be aware of potential exothermic reactions.

  • Reactions: For any chemical transformations, use appropriate reaction vessels and monitor the reaction closely for any signs of uncontrolled exotherms or gas evolution.

  • Post-Reaction: After the experiment, all equipment should be decontaminated, and waste should be disposed of according to institutional guidelines.

Storage Requirements

Proper storage is crucial to prevent degradation and accidents.

  • Location: Store in a cool, dry, and well-ventilated area away from heat, light, and sources of ignition.[1][6]

  • Containment: The primary container must be clearly labeled with the compound name, date received, date opened, and all relevant hazard pictograms.[17] This container should be placed in leak-proof secondary containment.[1]

  • Segregation: Segregate this compound from incompatible materials, especially bases, oxidizing agents, and reducing agents.[6]

Emergency Preparedness

Preparation for emergencies is the final pillar of the RAMP framework.[2][3]

Emergency Response Flowchart

cluster_spill Spill Response cluster_exposure Exposure Response cluster_fire Fire/Explosion Response start Emergency Event spill Chemical Spill start->spill exposure Personal Exposure start->exposure fire Fire / Explosion start->fire spill_alert Alert personnel and restrict area spill_absorb Absorb with inert material (e.g., sand, vermiculite) spill_alert->spill_absorb spill_collect Collect into sealed container spill_absorb->spill_collect spill_decon Decontaminate area spill_collect->spill_decon expo_remove Remove victim from source expo_flush Flush affected area with water (15 min minimum) expo_remove->expo_flush expo_sds Provide SDS/Guide to medics expo_flush->expo_sds expo_seek Seek immediate medical attention expo_sds->expo_seek fire_alarm Activate fire alarm fire_evac Evacuate the area fire_alarm->fire_evac fire_ext Use appropriate extinguisher (if trained and safe) fire_evac->fire_ext fire_notify Notify emergency services fire_ext->fire_notify

Caption: Flowchart for emergency response procedures.

Specific Emergency Procedures
  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][14]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14]

  • Spill: Evacuate non-essential personnel. Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.[14] Collect the material into a sealed, labeled container for hazardous waste disposal.

  • Fire: In case of a small fire, use a dry chemical or carbon dioxide extinguisher. For larger fires or if the material is directly involved, evacuate the area and call emergency services. Be aware of the potential for explosion.

Waste Disposal

All waste containing 1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid, including contaminated absorbents and disposable PPE, must be treated as hazardous waste. Dispose of waste in sealed, properly labeled containers in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.

References

  • Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society.

  • Novel Chemicals with Unknown Hazards SOP.
  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).

  • Safety Tipsheets & Best Practices. American Chemical Society.

  • Safety. American Chemical Society.

  • The Laboratory Standard. Office of Clinical and Research Safety.

  • Safety in Academic Chemistry Laboratories. American Chemical Society.

  • OSHA's 2025 Laboratory Safety Updates: What Your Lab Needs to Know Now. (Hypothetical future-dated article, principles based on current trends).
  • The ACS Guide to Safety in Academic Chemical Laboratories Student Edition. Oregon State University Chemistry.

  • School Leadership OSHA Science Safety Guidance. Flinn Scientific.

  • Laboratories - Overview. Occupational Safety and Health Administration (OSHA).

  • A Complete Guide to Buying Research Chemicals for Laboratories in 2025. AiFChem.

  • Fluorochemicals: Persistent, Dangerous, Avoidable. BUND.

  • Short-chain perfluorocarboxylic acids and their direct precursors: Environment tier II assessment. Australian Government Department of Health.

  • Emerging contaminants of perfluoroalkyl carboxylic acids (PFCAs): a review of sources, occurrence, and accumulation in plants. PMC.

  • Technical Guide: Properties, Synthesis, and Applications of 3-Methyl-4-nitro-1H-pyrazole. Benchchem.

  • Perfluorooctanoic acid. Wikipedia.

  • Perfluoroalkyl carboxylic acids – Knowledge and References. Taylor & Francis.

  • Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf - NIH.

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  • Ensuring the safe handling of chemicals. World Health Organization (WHO).

  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][2][15]triazin-7(6H)-ones and Derivatives. MDPI.

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  • Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from Ethyl 2. Benchchem.

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Exploratory

pKa determination of 1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid

In-Depth Technical Guide: pKa Determination of 1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals Foreword: T...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Technical Guide: pKa Determination of 1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Foreword: The Critical Role of pKa in Modern Drug Discovery

The ionization constant (pKa) is a fundamental physicochemical parameter that profoundly influences a drug molecule's behavior in biological systems.[1][2][3] It governs critical properties such as solubility, permeability, and receptor binding, which in turn dictate the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1][3][4][5] For a molecule like 1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid, with its complex arrangement of electron-withdrawing groups, an accurate pKa value is indispensable for guiding lead optimization, formulation development, and predicting in vivo performance.[2][5] This guide provides a comprehensive, in-depth exploration of the principles and methodologies for the precise determination of its pKa.

Molecular Architecture and Expected Acidity

The structure of 1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid incorporates several key functional groups that collectively influence the acidity of the carboxylic acid proton.

  • Carboxylic Acid: This is the primary acidic functional group.

  • Pyrazole Ring: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. While pyrazole itself is a very weak base, its electronic character influences the attached carboxylic acid.[6][7][8]

  • Nitro Group (-NO2): A potent electron-withdrawing group that significantly increases the acidity of aromatic carboxylic acids by stabilizing the carboxylate anion through inductive and resonance effects.[9][10][11]

  • Difluoroethyl Group (-CH2CF2H): The two fluorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect, which is expected to further increase the acidity of the carboxylic acid.[9][12]

Given the presence of multiple strong electron-withdrawing moieties, it is anticipated that 1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid will be a relatively strong acid, with a pKa value significantly lower than that of a simple alkyl carboxylic acid.

Strategic Selection of pKa Determination Methodologies

No single method for pKa determination is universally superior; the choice depends on the compound's properties, such as solubility and chromophore presence, as well as the desired accuracy and throughput.[13][14] For a comprehensive and robust characterization of our target molecule, we will detail two orthogonal, widely accepted methods: Potentiometric Titration and UV-Vis Spectrophotometry .

Potentiometric Titration: The Gold Standard

Potentiometric titration is a highly precise and reliable method for pKa determination, often considered the "gold standard".[15][16] It directly measures the change in pH of a solution of the analyte as a titrant of known concentration is added. The pKa is determined from the inflection point of the resulting titration curve.[13][15][17]

Causality Behind Experimental Choices:

  • Why this method? It provides a direct thermodynamic measurement of the pKa and is less susceptible to interference from impurities that do not have overlapping pKa values.

  • Titrant Selection: A strong base, such as sodium hydroxide (NaOH), is used to titrate the acidic analyte.

  • Solvent System: The choice of solvent is critical, especially for compounds with limited aqueous solubility.[13] While water is the preferred solvent for biologically relevant pKa values, a co-solvent system (e.g., methanol-water or DMSO-water) may be necessary. It is crucial to note that the pKa value can change with the solvent composition, and extrapolation to purely aqueous conditions may be required.[18]

  • Ionic Strength: Maintaining a constant ionic strength throughout the titration is essential for accurate results.[17] This is typically achieved by adding a background electrolyte like potassium chloride (KCl).

  • Instrument Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[17]

  • Sample Preparation:

    • Accurately weigh a precise amount of 1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid.

    • Dissolve the compound in a suitable solvent (e.g., water, or a water/co-solvent mixture) to a final concentration of approximately 1-10 mM.[17][19]

    • Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[17][19]

  • Titration Procedure:

    • Place the sample solution in a thermostatted vessel on a magnetic stirrer.

    • Immerse the calibrated pH electrode and a titrant delivery tube into the solution.

    • Purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with the titration of acidic compounds.[17][19]

    • Titrate the solution with a standardized solution of 0.1 M NaOH, adding small, precise increments of the titrant.

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH values against the volume of titrant added to generate a titration curve.

    • The pKa is equal to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[17] This can be determined by finding the inflection point of the curve (where the second derivative is zero).

Self-Validating System: The sharpness of the inflection point and the overall shape of the titration curve provide an internal validation of the measurement quality. A well-defined sigmoidal curve is indicative of a reliable determination.

Workflow for Potentiometric pKa Determination

cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter (pH 4, 7, 10 buffers) PrepareSample Prepare Analyte Solution (1-10 mM, constant ionic strength) Calibrate->PrepareSample Purge Purge with Nitrogen (Remove CO2) PrepareSample->Purge Titrate Titrate with NaOH (Incremental additions) Purge->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot Titration Curve (pH vs. Volume) Record->Plot Determine Determine Inflection Point Plot->Determine pKa pKa = pH at Half-Equivalence Determine->pKa cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Scan Initial Spectral Scans (Acidic & Basic pH) SelectWavelength Select Analytical Wavelength(s) Scan->SelectWavelength PrepareBuffers Prepare Buffered Samples (Range of pH values) SelectWavelength->PrepareBuffers MeasureAbsorbance Measure Absorbance at each pH PrepareBuffers->MeasureAbsorbance Plot Plot Absorbance vs. pH MeasureAbsorbance->Plot FitCurve Fit to Sigmoidal Curve Plot->FitCurve pKa pKa = pH at Inflection Point FitCurve->pKa

Caption: Workflow for UV-Vis Spectrophotometric pKa Determination.

Data Presentation and Interpretation

For a comprehensive analysis, the results from both methods should be tabulated and compared.

ParameterPotentiometric TitrationUV-Vis Spectrophotometry
Analyte Concentration ~1-10 mM~10-50 µM
Solvent System Water or Water/Co-solventAqueous buffers (<2% co-solvent)
Measured pKa Insert ValueInsert Value
Standard Deviation Insert ValueInsert Value

The close agreement of pKa values obtained from two orthogonal methods provides a high degree of confidence in the final reported value. Any significant discrepancy would warrant an investigation into potential experimental artifacts or compound instability at certain pH values.

Advanced Considerations and Alternative Methodologies

For challenging compounds, such as those with very low solubility or multiple overlapping pKa values, other techniques may be more suitable.

  • Capillary Electrophoresis (CE): This method is particularly advantageous for compounds with low solubility and requires only a very small amount of sample. [18][20]The pKa is determined by measuring the electrophoretic mobility of the analyte as a function of the buffer pH. [20][21]High-throughput CE methods using internal standards have been developed for drug discovery applications. [18][21][22][23]* Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine pKa values by monitoring the pH-dependent chemical shifts of specific nuclei near the ionization site. [13][24]This method is particularly powerful for determining the pKa values of individual ionizable groups in complex molecules. [24]IUPAC has provided guidelines for NMR measurements for pKa determination. [25][26]* Computational Prediction: In silico methods, such as those based on density functional theory (DFT), can provide theoretical estimations of pKa values. [27][28][29]While these methods are valuable for initial screening, experimental verification remains essential for drug development. [1]

Conclusion

The accurate determination of the pKa for 1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid is a critical step in its development as a potential therapeutic agent. By employing robust and orthogonal methods like potentiometric titration and UV-Vis spectrophotometry, researchers can obtain a precise and reliable value. This knowledge is paramount for understanding and predicting the compound's absorption, distribution, metabolism, and excretion (ADME) properties, ultimately enabling rational drug design and accelerating the journey from the laboratory to the clinic. [3][5]

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • M. T. Peris-Vicente, et al. (2015). Novel Instrument for Automated pKa Determination by Internal Standard Capillary Electrophoresis. Analytical Chemistry. Available from: [Link]

  • E. Fuguet, et al. (2022). Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • X. Subirats, et al. (2014). Internal Standard Capillary Electrophoresis as a High-Throughput Method for pKa Determination in Drug Discovery and Development. ACS Combinatorial Science. Available from: [Link]

  • Analiza. (2022). Using Capillary Electrophoresis to Measure pKa. Available from: [Link]

  • Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Available from: [Link]

  • M. A. Rahman, et al. (2022). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. Available from: [Link]

  • X. Subirats, et al. (2009). A fast method for pKa determination by capillary electrophoresis. Electrophoresis. Available from: [Link]

  • J. C. Reijenga, et al. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta. Available from: [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

  • P. K. Pandey. (2025). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Pharma Beginners. Available from: [Link]

  • Pion Inc. (2023). What is pKa and how is it used in drug development?. Available from: [Link]

  • Drug Hunter Team. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Available from: [Link]

  • X. Subirats, et al. (2015). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. Reference Module in Chemistry, Molecular Sciences and Chemical Engineering. Available from: [Link]

  • Scribd. pKa Determination via UV-Vis Spectrometry. Available from: [Link]

  • D. H. Manallack. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry. Available from: [Link]

  • K. Popov, et al. (2006). Guidelines for NMR measurements for determination of high and low pKa values (IUPAC Technical Report). Pure and Applied Chemistry. Available from: [Link]

  • X. Subirats, et al. (2017). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. ResearchGate. Available from: [Link]

  • A. K. Tieu, et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. Available from: [Link]

  • A. Uysal, et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available from: [Link]

  • J. S. CherKashin, et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. Available from: [Link]

  • S. K. Sahu, et al. (2013). A review on Pyrazole derivatives of pharmacological potential. Journal of Pharmaceutical and BioSciences. Available from: [Link]

  • Filo. (2024). Which has lowest pKa value among following (A) Fluoroacetic acid B Nitro... Available from: [Link]

  • Course Hero. pKa of a dye: UV-VIS Spectroscopy. Available from: [Link]

  • Chemistry LibreTexts. (2021). 8.2: Substituent Effects on Acidity. Available from: [Link]

  • Mettler Toledo. pKa Value by Automated UV/Vis-Titration. Available from: [Link]

  • S. Hwang, et al. Density functional theory calculation on the pK values of pyridine, imidazole and pyrazole derivatives. Available from: [Link]

  • M. A. Rahman, et al. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. Available from: [Link]

  • OpenStax. (2023). 20.4 Substituent Effects on Acidity. Available from: [Link]

  • T. A. D. N. T. Thuy, et al. (2025). N-Heterocyclic Olefins of Pyrazole and Indazole. The Journal of Organic Chemistry. Available from: [Link]

  • K. Popov, et al. (2025). Guidelines for NMR Measurements for Determination of High and Low pKa Values. ResearchGate. Available from: [Link]

  • HCPG. Acidity of Carboxylic Acids. Available from: [Link]

  • J. E. D. Wallace, et al. (2022). Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging. Analytical Chemistry. Available from: [Link]

  • D. Kumar, et al. (2016). Current status of pyrazole and its biological activities. Journal of Parallel and Distributed Computing. Available from: [Link]

  • IJTSRD. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. Available from: [Link]

  • R. M. Borges, et al. (2022). Quantum mechanical based approaches for predicting pKa values of carboxylic acids: evaluating the performance of different strategies. Physical Chemistry Chemical Physics. Available from: [Link]

  • A. A. Mohammed, et al. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal of Pure Sciences. Available from: [Link]

  • R. Z. B. Desamero, et al. (2018). Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. ResearchGate. Available from: [Link]

  • V. Barone, et al. (2003). Absolute pKa determination for carboxylic acids using density functional theory and the polarizable continuum model. ResearchGate. Available from: [Link]

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Foundational

Predictive Infrared (IR) Spectroscopy Profiling of 1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid: A Structural Elucidation Guide

Executive Summary In modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorinated pyrazoles is a cornerstone technique for enhancing metabolic stability, modulating lipophilicity, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorinated pyrazoles is a cornerstone technique for enhancing metabolic stability, modulating lipophilicity, and improving target binding affinity [1]. The molecule 1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid represents a highly functionalized, electron-deficient heterocyclic scaffold.

Because this specific compound features four distinct, highly polar functional domains—a carboxylic acid, a nitro group, a fluorinated alkyl chain, and an aromatic pyrazole core—Infrared (IR) spectroscopy serves as an exceptionally powerful tool for its structural elucidation. This whitepaper provides a comprehensive, predictive analytical framework for identifying the IR absorption bands of this molecule, explaining the quantum mechanical causality behind the vibrational modes, and outlining a self-validating experimental protocol for data acquisition.

Structural Deconstruction & Spectroscopic Causality

As an Application Scientist, interpreting an IR spectrum requires moving beyond rote memorization of frequency tables; one must understand the causality of the molecular dipole moments. The intensity of an IR absorption band is directly proportional to the square of the change in the dipole moment during the vibration. We can deconstruct 1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid into four spectroscopic domains:

Domain A: The Carboxylic Acid Group (C3 Position)

The carboxylic acid at the C3 position is conjugated with the aromatic pyrazole ring. This conjugation delocalizes the π -electrons of the carbonyl (C=O) double bond, slightly lowering its force constant. Consequently, the C=O stretching frequency shifts downward from a typical isolated aliphatic acid (~1730 cm⁻¹) to approximately 1690–1710 cm⁻¹ . Furthermore, extensive intermolecular hydrogen bonding in the solid state severely weakens the O-H bond, resulting in a massive, broad absorption band spanning 3100 to 2500 cm⁻¹ [2].

Domain B: The Nitro Group (C5 Position)

The nitro (-NO₂) group is a strongly electron-withdrawing moiety. It exhibits two coupled stretching modes: asymmetric and symmetric. The asymmetric stretch, where the two N-O bonds stretch in opposite phases, creates a large dipole change, yielding a very strong band at 1530–1550 cm⁻¹ . The symmetric stretch appears slightly lower at 1330–1350 cm⁻¹ . The presence of both bands is highly diagnostic for nitroaromatics [3].

Domain C: The 2,2-Difluoroethyl Group (N1 Position)

Fluorine is the most electronegative element, creating highly polarized C-F bonds. When the -CF₂- group vibrates, it induces an extreme change in the local dipole moment. This causality dictates that the C-F stretching modes (typically split into asymmetric and symmetric modes) will dominate the "fingerprint" region, appearing as exceptionally intense, often overlapping bands between 1050 and 1200 cm⁻¹ [1]. These bands will likely be the strongest peaks in the entire spectrum.

Domain D: The Pyrazole Core

The aromatic pyrazole ring exhibits skeletal C=C and C=N stretching vibrations. Because the ring is highly substituted with electron-withdrawing groups (nitro, carboxyl, and fluoroalkyl), the electron density of the ring is depleted. These skeletal vibrations typically manifest as a series of sharp, medium-intensity bands between 1400 and 1560 cm⁻¹ , which may partially overlap with the asymmetric NO₂ stretch [2].

IR_Causality Molecule 1-(2,2-difluoroethyl)- 5-nitropyrazole-3-carboxylic acid COOH C3 Carboxylic Acid Molecule->COOH NO2 C5 Nitro Group Molecule->NO2 CF2 N1 2,2-Difluoroethyl Molecule->CF2 Core Pyrazole Core Molecule->Core OH_stretch O-H Stretch ~3100-2500 cm⁻¹ (Broad, H-bonded) COOH->OH_stretch CO_stretch C=O Stretch ~1690-1710 cm⁻¹ (Conjugated) COOH->CO_stretch NO2_asym Asym. NO₂ Stretch ~1530-1550 cm⁻¹ NO2->NO2_asym NO2_sym Sym. NO₂ Stretch ~1330-1350 cm⁻¹ NO2->NO2_sym CF_stretch C-F Stretch ~1050-1200 cm⁻¹ (Very Strong) CF2->CF_stretch CC_CN C=C & C=N Skeletal ~1400-1560 cm⁻¹ Core->CC_CN

Caption: Structural deconstruction of functional groups and their causal IR vibrational modes.

Comprehensive IR Absorption Band Data

The following table synthesizes the predicted quantitative IR data for the target molecule, structured for rapid cross-referencing during spectral analysis.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IntensityCausality & Structural Notes
Carboxylic Acid O-H Stretch3100 – 2500Broad, MediumExtensive intermolecular H-bonding broadens the peak, masking aliphatic C-H stretches.
C=O Stretch1690 – 1710StrongConjugation with the pyrazole ring lowers the frequency compared to isolated acids.
C-O Stretch1210 – 1320StrongCoupled with O-H in-plane bending.
Nitro Group Asymmetric NO₂1530 – 1550StrongAsymmetric stretching of the N-O bonds; highly diagnostic for nitroaromatics.
Symmetric NO₂1330 – 1350StrongSymmetric stretching; appears in tandem with the asymmetric band.
2,2-Difluoroethyl C-F Stretch1050 – 1200Very StrongHigh electronegativity of F creates a massive dipole derivative, yielding intense peaks.
C-H Stretch (Alkyl)2850 – 2950WeakOften obscured by the broad O-H stretch of the carboxylic acid.
Pyrazole Core C=C & C=N Stretch1400 – 1560Med – StrongAromatic ring breathing modes; may overlap with the asymmetric NO₂ stretch.
C-H Out-of-Plane700 – 800MediumDiagnostic of the substitution pattern on the aromatic ring (C4 hydrogen).

Experimental Protocol: High-Resolution ATR-FTIR Workflow

To empirically validate the structural predictions, Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is the industry standard for solid-state characterization [4]. ATR-FTIR eliminates the need for KBr pellet pressing, preventing moisture contamination that could obscure the critical O-H stretching region.

Self-Validating Methodology

This protocol is designed as a self-validating system. Each step contains an internal check to ensure data integrity.

Step 1: System Initialization & Background Validation

  • Ensure the ATR crystal (preferably Diamond due to the hard, crystalline nature of fluorinated organics) is thoroughly cleaned with isopropanol and allowed to dry completely.

  • Validation Check: Acquire a background spectrum (air). The resulting interferogram must show a flat baseline in the 4000–400 cm⁻¹ range, confirming zero residual contamination.

Step 2: Sample Application

  • Transfer approximately 2–5 mg of the solid 1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid powder directly onto the center of the diamond ATR crystal.

  • Lower the pressure anvil and apply optimal pressure.

  • Validation Check: Monitor the real-time preview of the spectrum. The intensity of the strongest band (the C-F stretch at ~1100 cm⁻¹) should reach an absorbance between 0.5 and 0.8 AU. If it is lower, increase anvil pressure to ensure proper contact with the evanescent wave[5].

Step 3: Spectral Acquisition

  • Collect 32 to 64 co-added scans at a resolution of 4 cm⁻¹.

  • The co-addition of scans increases the signal-to-noise ratio ( SNR∝N​ , where N is the number of scans), ensuring that weak aliphatic C-H stretches are distinguishable from baseline noise.

Step 4: Post-Processing

  • Apply an ATR correction algorithm. Because the depth of penetration of the evanescent wave is wavelength-dependent (penetrating deeper at lower wavenumbers), raw ATR spectra artificially inflate the intensity of low-frequency bands (like C-F) compared to high-frequency bands (like O-H). ATR correction normalizes the spectrum to resemble a standard transmission spectrum.

ATR_Workflow Prep Sample Prep (Solid Powder) Bkg Record Background (Clean Crystal) Prep->Bkg Load Load Sample & Apply Pressure Bkg->Load Scan Evanescent Wave IR Scanning Load->Scan Process ATR Correction & Data Processing Scan->Process

Caption: Step-by-step Attenuated Total Reflectance (ATR) FTIR experimental workflow.

Data Interpretation & Synthetic Validation Logic

In a drug development setting, IR spectroscopy is frequently used to rapidly confirm synthetic transformations. If 1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid is synthesized via the N-alkylation of its precursor, 5-nitropyrazole-3-carboxylic acid , the IR spectrum provides definitive, binary proof of success.

The Logic of Disappearance and Appearance:

  • Disappearance: The precursor molecule contains an unsubstituted pyrazole nitrogen, which yields a sharp, distinct N-H stretching band at approximately 3309 cm⁻¹ [6]. Upon successful N-alkylation with the 2,2-difluoroethyl group, this N-H proton is replaced. Therefore, the absolute disappearance of the 3309 cm⁻¹ band is the primary validation of the reaction.

  • Appearance: Simultaneously, the product spectrum will exhibit the sudden appearance of the massive C-F stretching manifold at 1050–1200 cm⁻¹ , confirming the successful integration of the fluorinated moiety.

By anchoring the spectral interpretation in the causality of functional group transformations, researchers can achieve high-confidence structural validation prior to more time-intensive NMR or mass spectrometry analyses.

References

  • Filyakova, V. I., et al. "Fluorinated Pyrazoles: From Synthesis to Applications." Chemical Reviews, American Chemical Society, 2020.[Link]

  • Silverstein, R. M., & Bassler, G. C. "Spectrometric Identification of Organic Compounds." Journal of Chemical Education, American Chemical Society, 1962.[Link]

  • L.I. Belen'kii, et al. "Chemistry of Nitroazoles." Topics in Applied Chemistry, Springer.[Link]

  • Agilent Technologies. "ATR-FTIR Spectroscopy, FTIR Sampling Techniques." Agilent.[Link]

  • Mettler Toledo. "ATR-FTIR Spectroscopy Basics." Mettler Toledo Reaction Analysis.[Link]

  • National Center for Biotechnology Information. "5-Nitro-1H-pyrazole-3-carboxylic acid." PubChem Database, CID 86222684.[Link]

Exploratory

A Comprehensive Guide to the Thermodynamic Stability Assessment of 1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic Acid

Introduction In the landscape of pharmaceutical development and materials science, the pyrazole scaffold is a cornerstone for designing novel molecules with diverse biological activities and material properties. The intr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical development and materials science, the pyrazole scaffold is a cornerstone for designing novel molecules with diverse biological activities and material properties. The introduction of a nitro group and a difluoroethyl moiety, as in 1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid, can significantly influence the molecule's energetic characteristics and, consequently, its thermodynamic stability. A thorough understanding of a compound's thermal behavior is paramount for ensuring safety during research, development, manufacturing, and storage. This guide provides a comprehensive framework for the in-depth evaluation of the thermodynamic stability of 1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid, outlining a multi-faceted approach that combines computational screening with rigorous experimental analysis. This document is intended for researchers, scientists, and drug development professionals who require a robust methodology for thermal hazard assessment.

The presence of the nitro group, a well-known energetic functional group, and the fluorine atoms, which can have a profound impact on molecular properties, makes a detailed stability analysis of this molecule particularly critical. The thermal decomposition of nitropyrazoles can be complex, potentially involving intramolecular oxidation and ring rupture.[1][2][3] A comprehensive assessment is therefore not merely a procedural step but a fundamental aspect of responsible chemical stewardship.

This guide will detail a logical workflow, from theoretical predictions to definitive experimental measurements, providing not just the "how" but the "why" behind each methodological choice. The ultimate goal is to construct a comprehensive thermal hazard profile for 1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid, enabling informed decisions for its safe handling and application.

Part 1: Theoretical and Computational Screening

Before embarking on extensive experimental work, computational chemistry offers a powerful and cost-effective means to predict the thermodynamic properties and potential decomposition pathways of a molecule.[4] These in-silico methods provide a valuable preliminary assessment of thermal stability, guiding subsequent experimental design and highlighting potential hazards.

Quantum Mechanical Calculations

Density Functional Theory (DFT) is a robust method for predicting molecular properties.[4][5] For 1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid, DFT calculations can be employed to determine key thermodynamic parameters such as the heat of formation. A higher positive heat of formation often correlates with lower thermal stability.[6] Furthermore, bond dissociation energies can be calculated to identify the weakest bonds in the molecule, suggesting likely initiation steps in the thermal decomposition pathway. The C-NO2 bond is a common initiation point for the decomposition of nitroaromatic compounds.[7]

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR models provide a statistical correlation between a molecule's structural features and its macroscopic properties, including thermal stability.[5][8] By comparing the structural descriptors of 1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid with a database of compounds with known thermal properties, it is possible to estimate its decomposition temperature and other stability parameters.[8] While predictive, QSPR can be a rapid screening tool to flag molecules with potentially hazardous thermal profiles.

G cluster_0 Computational Screening Molecular Structure Molecular Structure DFT Calculations DFT Calculations Molecular Structure->DFT Calculations Geometry Optimization QSPR Modeling QSPR Modeling Molecular Structure->QSPR Modeling Descriptor Calculation Predicted Thermodynamic Properties Predicted Thermodynamic Properties DFT Calculations->Predicted Thermodynamic Properties Heat of Formation, Bond Dissociation Energies QSPR Modeling->Predicted Thermodynamic Properties Estimated Decomposition Temp.

Caption: Computational workflow for the initial assessment of thermodynamic properties.

Part 2: Experimental Determination of Thermodynamic Stability

Following computational screening, a series of experimental techniques should be employed to definitively characterize the thermodynamic stability of 1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid. Each technique provides unique and complementary information, and together they form a comprehensive picture of the molecule's behavior under thermal stress.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature.[9][10] It is an essential first experimental step for identifying melting points, phase transitions, and the onset temperature of decomposition.[9][11][12] The enthalpy of decomposition (ΔHd), a critical parameter for assessing the energetic potential of a decomposition reaction, can also be quantified.[13]

  • Sample Preparation: Accurately weigh 1-3 mg of 1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid into a suitable DSC pan (e.g., aluminum or gold-plated stainless steel for higher temperatures and pressures).

  • Reference Preparation: Use an empty, hermetically sealed pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC instrument.

  • Experimental Conditions:

    • Temperature Program: Heat the sample at a constant rate, typically 5-10 °C/min, from ambient temperature to a final temperature beyond the decomposition point (e.g., 350 °C). The choice of heating rate can influence the observed onset temperature, so consistency is key.

    • Atmosphere: Conduct the experiment under an inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

  • Data Analysis:

    • Determine the melting point (Tm) from the peak of the endothermic melting transition.

    • Identify the extrapolated onset temperature of decomposition (Tonset) from the exothermic decomposition peak.

    • Calculate the enthalpy of decomposition (ΔHd) by integrating the area of the exothermic peak.

G cluster_1 DSC Experimental Workflow Sample Weighing Sample Weighing Pan Sealing Pan Sealing Sample Weighing->Pan Sealing Instrument Loading Instrument Loading Pan Sealing->Instrument Loading Heating Program Heating Program Instrument Loading->Heating Program Data Acquisition Data Acquisition Heating Program->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis Heat Flow vs. Temp.

Caption: Step-by-step workflow for Differential Scanning Calorimetry analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[14][15] This technique is crucial for determining the decomposition temperature range, identifying the number of decomposition steps, and quantifying the mass loss associated with each step.[16] When coupled with an evolved gas analysis technique such as Fourier-transform infrared spectroscopy (FTIR) or mass spectrometry (MS), TGA can provide valuable information about the decomposition products.[17]

  • Sample Preparation: Accurately weigh a slightly larger sample than for DSC, typically 5-10 mg, into a TGA crucible (e.g., alumina or platinum).

  • Instrument Setup: Place the crucible onto the TGA's high-precision balance.

  • Experimental Conditions:

    • Temperature Program: Use the same heating rate as in the DSC experiment to allow for direct comparison of the data. Heat from ambient to a temperature where the sample has fully decomposed.

    • Atmosphere: Employ an inert atmosphere (e.g., nitrogen) to prevent oxidation.

  • Data Analysis:

    • Generate a plot of mass vs. temperature.

    • Determine the onset temperature of mass loss.

    • Analyze the derivative of the mass loss curve (DTG curve) to identify the temperatures of maximum mass loss rates for each decomposition step.[17]

    • Quantify the percentage of mass lost at each stage.

G cluster_2 TGA Experimental Workflow Sample Weighing Sample Weighing Crucible Loading Crucible Loading Sample Weighing->Crucible Loading Instrument Setup Instrument Setup Crucible Loading->Instrument Setup Heating Program Heating Program Instrument Setup->Heating Program Mass Measurement Mass Measurement Heating Program->Mass Measurement Data Analysis Data Analysis Mass Measurement->Data Analysis Mass vs. Temp.

Caption: Procedural flow for Thermogravimetric Analysis.

Accelerating Rate Calorimetry (ARC)

ARC is an adiabatic calorimeter that provides data on the time, temperature, and pressure relationships for a material undergoing an exothermic decomposition.[18][19][20] It is considered the gold standard for assessing thermal runaway hazards because it simulates a worst-case scenario of a process deviation, such as a loss of cooling.[21] ARC experiments are crucial for determining the Time to Maximum Rate (TMR) and the adiabatic temperature rise, which are critical parameters for process safety and hazard assessment.[18]

  • Sample Preparation: A larger sample size (typically 1-5 g) is placed in a robust, spherical sample bomb (e.g., titanium or stainless steel).

  • Instrument Setup: The sample bomb is placed within the ARC's adiabatic chamber.

  • Experimental Conditions: The instrument operates in a "heat-wait-seek" mode.

    • Heat: The sample is heated in small, incremental steps.

    • Wait: After each step, the system waits for thermal equilibrium.

    • Seek: The instrument monitors the sample for any self-heating. If the rate of self-heating exceeds a predefined sensitivity (e.g., 0.02 °C/min), the instrument switches to adiabatic mode.[19]

  • Adiabatic Tracking: Once an exotherm is detected, the instrument's heaters match the temperature of the sample, ensuring that all generated heat contributes to an increase in the sample's temperature.[21] The temperature and pressure are continuously monitored until the reaction is complete.

  • Data Analysis:

    • Determine the onset temperature of self-heating.

    • Plot temperature and pressure as a function of time.

    • Calculate the adiabatic temperature rise and the maximum pressure and rate of pressure rise.

    • Determine the Time to Maximum Rate (TMR) from the onset of the exotherm.

G cluster_3 ARC Experimental Workflow Sample Preparation Sample Preparation Bomb Loading & Sealing Bomb Loading & Sealing Sample Preparation->Bomb Loading & Sealing Instrument Setup Instrument Setup Bomb Loading & Sealing->Instrument Setup Heat-Wait-Seek Heat-Wait-Seek Instrument Setup->Heat-Wait-Seek Adiabatic Tracking Adiabatic Tracking Heat-Wait-Seek->Adiabatic Tracking Exotherm Detected Data Analysis Data Analysis Adiabatic Tracking->Data Analysis Temp. & Pressure vs. Time

Caption: Workflow for Accelerating Rate Calorimetry for thermal hazard assessment.

Part 3: Data Interpretation and Comprehensive Hazard Assessment

The data from each of these techniques must be synthesized to build a holistic understanding of the thermodynamic stability of 1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid.

ParameterTechniqueHypothetical ValueSignificance
Melting Point (Tm)DSC155 °CDefines the upper limit for solid-state processing.
Decomposition Onset (Tonset)DSC190 °CInitial indication of thermal instability.
Enthalpy of Decomposition (ΔHd)DSC-450 J/gA high value suggests a significant energy release upon decomposition.
Mass Loss OnsetTGA188 °CCorroborates the DSC onset temperature.
Major Decomposition StepTGA190-250 °CIndicates the primary temperature range of decomposition.
Residual Mass at 350 °CTGA< 5%Suggests nearly complete decomposition to volatile products.
Self-Heating OnsetARC185 °CThe temperature at which a thermal runaway could initiate under adiabatic conditions.
Time to Maximum Rate (TMR) from OnsetARC2 hoursA short TMR indicates a rapid and potentially hazardous decomposition.
Adiabatic Temperature Rise (ΔTad)ARC> 200 °CA large temperature rise signifies a high potential for a thermal explosion.
Maximum PressureARC> 50 barIndicates significant gas generation, posing a pressure hazard.

Data Synthesis and Interpretation:

The hypothetical data presented in the table illustrates how a comprehensive thermal hazard profile is constructed. The DSC and TGA data provide initial screening information, indicating an exothermic decomposition starting around 190 °C with significant energy release. The ARC data, however, provides the most critical information for process safety. An ARC onset temperature slightly lower than the DSC onset is typical and represents a more conservative and realistic measure of the start of self-heating. A short TMR and a large adiabatic temperature rise would classify 1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid as a high-hazard material requiring stringent temperature control during handling and processing. The significant pressure generation would necessitate the use of pressure-rated equipment and appropriate venting strategies.

Conclusion

The thermodynamic stability assessment of a novel, energetic molecule like 1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid is a non-negotiable aspect of its development. A multi-technique approach, beginning with computational screening and progressing through rigorous experimental analysis with DSC, TGA, and ARC, is essential for a comprehensive understanding of its thermal hazards. This guide provides a robust framework for conducting such an assessment, emphasizing the importance of not just generating data, but also understanding the causality behind the experimental choices and the synthesis of data from multiple techniques. By following this structured approach, researchers and drug development professionals can ensure the safe handling, processing, and storage of this and other high-energy materials, fostering a culture of safety and scientific integrity.

References

  • DEKRA North America. ARC Testing (Accelerating Rate Calorimetry) | Thermal Runaway. Available from: [Link]

  • Battery Design. Accelerated Rate Calorimetry. Available from: [Link]

  • Chaudhary, A., et al. (2020). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Protein Science. Available from: [Link]

  • Thermal Hazard Technology. Accelerating Rate Calorimeter. Available from: [Link]

  • Aurbach, D., et al. (2003). The use of accelerating rate calorimetry (ARC) for the study of the thermal reactions of Li-ion battery electrolyte solutions. Journal of Power Sources. Available from: [Link]

  • Malvern Panalytical. How Differential Scanning Calorimetry (DSC) Works to Measure Biomolecular Stability. Available from: [Link]

  • Keshavarz, M. H. (2009). Predicting condensed phase heat of formation of nitroaromatic compounds. Journal of Hazardous Materials. Available from: [Link]

  • Fayet, G., et al. (2010). QSPR modeling of thermal stability of nitroaromatic compounds: DFT vs. AM1 calculated descriptors. Journal of Molecular Modeling. Available from: [Link]

  • ResearchGate. Predicting the Thermal Stability of Nitroaromatic Compounds Using Chemoinformatic Tools | Request PDF. Available from: [Link]

  • Intertek. Differential Scanning Calorimetry Analysis. Available from: [Link]

  • Wang, R., et al. (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules. Available from: [Link]

  • NETZSCH Analyzing & Testing. Thermogravimetric Analyzer (TGA). Available from: [Link]

  • InfinityQS. Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Available from: [Link]

  • Wikipedia. Thermogravimetric analysis. Available from: [Link]

  • Mettler Toledo. Thermogravimetric Analysis (TGA). Available from: [Link]

  • ResearchGate. (PDF) Thermal Decomposition of Nitropyrazoles. Available from: [Link]

  • MDPI. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Available from: [Link]

  • Torontech. Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Available from: [Link]

  • ResearchGate. Trinitropyrazole derivatives: The features of thermal decomposition, combustion behaviors and mechanism. Available from: [Link]

  • ResearchGate. Thermal Decomposition of Nitropyrazoles. Available from: [Link]

  • ResolveMass Laboratories Inc. Thermogravimetric Analysis (TGA) for Material Characterization. Available from: [Link]

  • ResearchGate. Prediction of the physico-chemical properties of nitroaromatic compounds using QSPR models | Request PDF. Available from: [Link]

  • ScienceDirect. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric. Available from: [Link]

  • DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Available from: [Link]

  • Longdom Publishing. An Overview on Computational Tools for Predicting and Designing the Organic Compounds. Available from: [Link]

  • PubMed. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Available from: [Link]

  • MDPI. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][11][18][19]triazin-7(6H)-ones and Derivatives. Available from: [Link]

  • IUPAC. Thermodynamic stability and transformation of pharmaceutical polymorphs*. Available from: [Link]

  • Arkivoc. Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Available from: [Link]

  • Open Access LMU. Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. Available from: [Link]

  • Semantic Scholar. Roles of HNOx and Carboxylic Acids in the Thermal Stability of Nitroplasticizer. Available from: [Link]

  • Revue Roumaine de Chimie. THERMODYNAMIC PROPERTIES OF SOME MONOTERPENES WITH PHARMACOLOGICAL APPLICATIONS. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid: A Detailed Guide for Chemical Researchers

Abstract This comprehensive guide details a robust synthetic pathway for the preparation of 1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid, a compound of significant interest in medicinal chemistry and drug disc...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide details a robust synthetic pathway for the preparation of 1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid, a compound of significant interest in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process commencing with the construction of the core pyrazole ring, followed by regioselective nitration, N-alkylation with a difluoroethyl moiety, and concluding with ester hydrolysis. This document provides not only step-by-step protocols but also delves into the underlying chemical principles, potential challenges, and strategies for optimization. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development.

Introduction

The pyrazole scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds. The incorporation of a nitro group and a difluoroethyl substituent can significantly modulate the physicochemical and pharmacological properties of the parent molecule. The nitro group can act as a bioisostere for other functional groups and can be a precursor for an amino group, while the difluoroethyl moiety often enhances metabolic stability and binding affinity. This guide outlines a strategic approach to the synthesis of 1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid, a valuable building block for the synthesis of novel pharmaceutical candidates.

Overall Synthesis Strategy

The synthesis of the target compound is proposed via a four-step sequence. The general workflow involves the initial formation of a pyrazole-3-carboxylate ester, followed by the introduction of the nitro group at the C5 position. The subsequent step is the crucial N-alkylation of the pyrazole ring with a 2,2-difluoroethyl group, where controlling the regioselectivity is of paramount importance. The final step is the hydrolysis of the ester to yield the desired carboxylic acid.

Synthesis_Workflow cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Nitration cluster_2 Step 3: N-Alkylation cluster_3 Step 4: Oxidation & Hydrolysis A Diethyl Oxalate + Acetone B Ethyl 2,4-dioxopentanoate A->B Claisen Condensation D Ethyl 5-methyl-1H-pyrazole-3-carboxylate B->D Knorr Pyrazole Synthesis C Hydrazine Hydrate C->D E Ethyl 5-methyl-1H-pyrazole-3-carboxylate G Ethyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate E->G F Nitrating Agent (HNO3/H2SO4) F->G H Ethyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate K Ethyl 1-(2,2-difluoroethyl)-5-methyl-4-nitro-1H-pyrazole-3-carboxylate H->K I 2,2-Difluoroethyl Tosylate I->K J Base (e.g., K2CO3) J->K L Ethyl 1-(2,2-difluoroethyl)-5-methyl-4-nitro-1H-pyrazole-3-carboxylate O 1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid L->O Oxidation & Hydrolysis M Oxidizing Agent (e.g., KMnO4) M->O N Acid/Base Hydrolysis N->O

Caption: Overall synthetic workflow for 1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid.

Experimental Protocols

Part 1: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate

This initial step involves the formation of the pyrazole ring through a Knorr-type condensation reaction.

Protocol 1: Preparation of Ethyl 5-methyl-1H-pyrazole-3-carboxylate

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
Ethyl 2,4-dioxovalerate158.1510.0 g63.2
Hydrazine monohydrate (64%)50.063.95 mL63.2
Ethanol46.07100 mL-
Acetic Acid (glacial)60.051 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2,4-dioxovalerate (10.0 g, 63.2 mmol) and ethanol (100 mL).

  • Stir the mixture at room temperature until the ester has completely dissolved.

  • Add a catalytic amount of glacial acetic acid (1 mL) to the solution.

  • Slowly add hydrazine monohydrate (3.95 mL, 63.2 mmol) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to afford ethyl 5-methyl-1H-pyrazole-3-carboxylate as a white solid.

Expert Insights: The use of a catalytic amount of acetic acid facilitates the condensation reaction. The regioselectivity of this reaction is generally high, favoring the formation of the 5-methyl-substituted pyrazole due to the higher reactivity of the ketone carbonyl group compared to the ester carbonyl.

Part 2: Nitration of Ethyl 5-methyl-1H-pyrazole-3-carboxylate

The introduction of the nitro group onto the pyrazole ring is a critical step. The position of nitration is influenced by the electronic nature of the substituents already present.

Protocol 2: Preparation of Ethyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
Ethyl 5-methyl-1H-pyrazole-3-carboxylate154.175.0 g32.4
Sulfuric Acid (conc.)98.0820 mL-
Nitric Acid (fuming)63.013 mL-

Procedure:

  • In a 100 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (20 mL).

  • Cool the sulfuric acid to 0 °C in an ice-salt bath.

  • Slowly add ethyl 5-methyl-1H-pyrazole-3-carboxylate (5.0 g, 32.4 mmol) portion-wise to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Once the pyrazole is completely dissolved, slowly add fuming nitric acid (3 mL) dropwise from the dropping funnel, maintaining the temperature between 0 and 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated product is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and then dried.

  • The crude product can be purified by recrystallization from ethanol.

Expert Insights: The nitration of pyrazoles can be complex, with the potential for N-nitration or C-nitration at different positions.[1][2] In a strongly acidic medium, the pyrazole nitrogen is likely protonated, deactivating the ring towards electrophilic substitution. However, the existing substituents will direct the incoming nitro group. The electron-donating methyl group at C5 and the electron-withdrawing carboxylate group at C3 will influence the regioselectivity, often favoring nitration at the C4 position. Milder nitrating agents like nitric acid in acetic anhydride can also be employed to potentially alter the regioselectivity.[1]

Part 3: N-Alkylation with 2,2-Difluoroethyl Tosylate

This step introduces the 2,2-difluoroethyl group onto the pyrazole nitrogen. Regioselectivity is a significant challenge in the N-alkylation of unsymmetrically substituted pyrazoles.

Protocol 3: Preparation of Ethyl 1-(2,2-difluoroethyl)-5-methyl-4-nitro-1H-pyrazole-3-carboxylate

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
Ethyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate199.163.0 g15.1
2,2-Difluoroethyl tosylate236.224.28 g18.1
Potassium Carbonate (anhydrous)138.213.13 g22.6
N,N-Dimethylformamide (DMF)73.0930 mL-

Procedure:

  • To a 100 mL round-bottom flask, add ethyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate (3.0 g, 15.1 mmol), anhydrous potassium carbonate (3.13 g, 22.6 mmol), and N,N-dimethylformamide (DMF, 30 mL).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 2,2-difluoroethyl tosylate (4.28 g, 18.1 mmol) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC. The formation of two regioisomers is possible and should be monitored.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice water (100 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, which may be a mixture of N1 and N2 alkylated isomers, should be purified by column chromatography on silica gel to isolate the desired N1-alkylated product.

Expert Insights: The N-alkylation of pyrazoles can yield a mixture of N1 and N2 isomers.[3][4] The regioselectivity is influenced by steric and electronic factors. The presence of a bulky substituent at the C5 position generally favors alkylation at the N1 position. The choice of base and solvent can also impact the isomeric ratio. Potassium carbonate is a commonly used base for such alkylations.[5] 2,2-Difluoroethyl tosylate is an effective alkylating agent that can be prepared from 2,2-difluoroethanol.[2]

Part 4: Oxidation and Hydrolysis to the Final Product

The final step involves the oxidation of the methyl group at the C5 position to a carboxylic acid, followed by the hydrolysis of the ethyl ester. A more direct route, if the nitration can be performed on a pyrazole-3,5-dicarboxylic acid precursor, would be preferable to avoid the oxidation step. However, given the starting materials, this two-step transformation is necessary. A more common approach would be to start from a precursor that already has the carboxylic acid or an easily hydrolyzable group at the C5 position. For the purpose of this guide, we will proceed with the oxidation and hydrolysis of the previously synthesized intermediate.

A more direct synthetic approach would involve the nitration of a pre-formed pyrazole-3,5-dicarboxylic acid derivative, followed by selective N-alkylation. However, controlling the regioselectivity of nitration on such a di-acid could be challenging.

Given the intermediate synthesized in the previous steps, a two-step transformation is required: oxidation of the methyl group and hydrolysis of the ethyl ester.

Protocol 4: Preparation of 1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid

Step 4a: Oxidation of the Methyl Group

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
Ethyl 1-(2,2-difluoroethyl)-5-methyl-4-nitro-1H-pyrazole-3-carboxylate263.192.0 g7.6
Potassium Permanganate (KMnO₄)158.033.6 g22.8
Water18.0250 mL-
Sulfuric Acid (10%)-As needed-

Procedure:

  • In a 250 mL round-bottom flask, dissolve ethyl 1-(2,2-difluoroethyl)-5-methyl-4-nitro-1H-pyrazole-3-carboxylate (2.0 g, 7.6 mmol) in water (50 mL). Gentle heating may be required.

  • Slowly add potassium permanganate (3.6 g, 22.8 mmol) in portions to the stirred solution. The reaction is exothermic, and the temperature should be controlled with an ice bath.

  • After the addition is complete, heat the mixture to 80-90 °C for 2-3 hours, or until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture and filter to remove the manganese dioxide precipitate. Wash the precipitate with hot water.

  • Combine the filtrate and washings, cool in an ice bath, and acidify with 10% sulfuric acid to a pH of 2-3.

  • The precipitated dicarboxylic acid intermediate is collected by filtration, washed with cold water, and dried.

Step 4b: Hydrolysis of the Ethyl Ester

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
Crude dicarboxylic acid from Step 4a-~7.6 mmol-
Sodium Hydroxide (NaOH)40.000.91 g22.8
Water18.0220 mL-
Hydrochloric Acid (conc.)36.46As needed-

Procedure:

  • Suspend the crude dicarboxylic acid intermediate from the previous step in a solution of sodium hydroxide (0.91 g, 22.8 mmol) in water (20 mL).

  • Heat the mixture to reflux for 2 hours.

  • Cool the solution to room temperature and filter if necessary.

  • Cool the filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid to pH 1-2.

  • The white precipitate of 1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid is collected by vacuum filtration, washed with a small amount of ice-cold water, and dried under vacuum.

  • The final product can be further purified by recrystallization.

Expert Insights: The oxidation of a methyl group on a heterocyclic ring with potassium permanganate is a standard procedure.[6] The subsequent hydrolysis of the ester can be performed under either acidic or basic conditions. Basic hydrolysis is often preferred as it is generally irreversible.

Conclusion

This guide provides a detailed and scientifically grounded set of protocols for the synthesis of 1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid. By understanding the chemical principles behind each step, researchers can effectively troubleshoot and optimize the synthesis to achieve the desired product with good yield and purity. The modular nature of this synthetic route also allows for the potential to create a library of analogous compounds for structure-activity relationship studies.

References

  • Mokhtar, H., & Soliman, R. (1978). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. Pharmazie, 33(10), 649-651.
  • Benchchem. (n.d.). Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications.
  • Finnegan, W. G., Henry, R. A., & Lofquist, R. (1960). REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: II. NITRATIONS AND BROMINATIONS OF 1-PHENYLPYRAZOLE DERIVATIVES. Canadian Journal of Chemistry, 38(4), 541-553. [Link]

  • Zhang, C., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(23), 5635. [Link]

  • Brain, E. G., et al. (1963). Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. Journal of the Chemical Society (Resumed), 491-497. [Link]

  • Google Patents. (2020). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • Katritzky, A. R., et al. (2005). Direct nitration of five membered heterocycles. ARKIVOC, 2005(3), 179-191. [Link]

  • Abdellatif, K. R. A., et al. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Bioorganic & Medicinal Chemistry, 17(11), 3845-3853. [Link]

  • Chand, D., et al. (2023). Manipulating nitration and stabilization to achieve high energy. Science Advances, 9(46), eadj0509. [Link]

  • Bildirici, I., & Cetin, A. (2018). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. Zeitschrift für Naturforschung B, 73(1), 35-41. [Link]

  • Yakimovich, S. I., et al. (2021). Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements. Molecules, 26(3), 721. [Link]

  • Edilova, Y. O., et al. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 22(21), 11489. [Link]

  • Fine Chemical Intermediates. (2026). 5-Nitro-1H-Pyrazole-3-Carboxylic Acid: A Versatile Tool for Fine Chemical Synthesis. [Link]

  • Turner, A. T., et al. (2021). Strategic atom replacement enables regiocontrol in pyrazole alkylation. Nature Communications, 12(1), 1-8. [Link]

  • Pesch, M., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5876-5881. [Link]

  • Jones, C. P., et al. (2014). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Organic Letters, 16(24), 6358-6361. [Link]

  • Akçamur, Y., et al. (2018). Synthesis and theoretical calculations of the 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives. Journal of Heterocyclic Chemistry, 55(12), 2864-2872. [Link]

  • Bildirici, İ., & Mengeş, N. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(1), 125-136. [Link]

  • Google Patents. (1998).
  • Google Patents. (2015). WO2015097658A1 - Process for the regioselective synthesis of pyrazoles.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Zapol'skii, V. A., et al. (2021). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][2][5][7]triazin-7(6H)-ones and Derivatives. Molecules, 26(18), 5645. [Link]

  • Kosáry, J., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ARKIVOC, 2012(3), 49-65. [Link]

  • Navale, R. B., et al. (2021). Design, synthesis, antibacterial evaluation and molecular docking studies of novel pyrazole/1,2,4-oxadiazole conjugate ester derivatives. Journal of the Indian Chemical Society, 98(10), 100159. [Link]

  • Google Patents. (2014).

Sources

Application

1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid as a fluorinated building block in drug discovery

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Technical Application Note & Synthetic Protocol Guide Executive Summary The incorporation of fluorine into hete...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Technical Application Note & Synthetic Protocol Guide

Executive Summary

The incorporation of fluorine into heterocyclic scaffolds remains one of the most reliable strategies for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among these, fluorinated pyrazoles play an important role in medicinal chemistry, drug discovery, and agrochemistry[1].

This application note details the utility, physicochemical advantages, and synthetic handling of 1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid . As a trifunctional building block, it offers medicinal chemists a highly modular starting point for generating diverse chemical libraries, particularly for the synthesis of complex bicyclic systems like pyrazolo[3,4-d]pyrimidines, which are privileged scaffolds in kinase inhibitor design.

Scientific Rationale: The Tripartite Advantage

The successful applications of fluorinated pyrazoles in drug discovery programs prompted academic and industrial chemists to develop new reagents and reactions to access these molecules[2]. In the last decade, there were years when up to 50% of US FDA-approved drugs were organofluorine compounds, highlighting the critical need for versatile fluorinated building blocks[3].

The specific substitution pattern of 1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid provides three distinct handles for drug design:

  • N-(2,2-Difluoroethyl) Group (The Shield): Unlike fully perfluorinated chains (e.g., trifluoroethyl) which can drive lipophilicity too high, the difluoroethyl group offers a balanced logD profile. The strong C-F bonds sterically and electronically shield the N-alkyl chain from cytochrome P450-mediated oxidative dealkylation, vastly improving metabolic half-life.

  • 3-Carboxylic Acid (The Anchor): A highly reactive handle for standard amide coupling, allowing rapid exploration of the "eastern" or "western" hemisphere of a target molecule.

  • 5-Nitro Group (The Masked Amine): The strongly electron-withdrawing nitro group lowers the pKa of the pyrazole core, reducing basicity and potential hERG liabilities. More importantly, it serves as a stable precursor that can be chemoselectively reduced to an amine post-amidation, paving the way for cyclization into bicyclic heteroaromatics.

Physicochemical Profiling

The following table summarizes the predictive physicochemical shifts when replacing a standard N-ethyl pyrazole core with the N-(2,2-difluoroethyl) analog during lead optimization.

ParameterN-Ethyl Pyrazole CoreN-(2,2-Difluoroethyl) CorePharmacological Causality & Impact
Lipophilicity ( Δ clogP) Baseline+0.3 to +0.5Fluorine incorporation increases lipophilicity moderately, enhancing passive membrane permeability without violating Lipinski's rules.
Metabolic Stability Low to ModerateHighThe electron-withdrawing fluorines deactivate the adjacent C-H bonds toward CYP450 hydrogen atom transfer (HAT), preventing rapid clearance.
Core Basicity (pKa) ~2.5~1.5Inductive electron withdrawal reduces the electron density of the pyrazole nitrogens, mitigating off-target hERG binding.

Mechanistic Workflows & Visualizations

To fully leverage this building block, researchers must understand both its synthetic divergence and its biological shielding mechanism.

Divergent Synthetic Workflow

The following diagram illustrates the standard workflow for converting the building block into a complex pyrazolo-pyrimidine scaffold.

SyntheticWorkflow A 1-(2,2-difluoroethyl)-5-nitro pyrazole-3-carboxylic acid B Intermediate 1 C3-Amide Derivative A->B HATU, DIPEA, R-NH2 DMF, RT, 2h C Intermediate 2 5-Amino-C3-Amide Derivative B->C Fe, NH4Cl EtOH/H2O, 80°C, 4h D Final Scaffold Pyrazolo[3,4-d]pyrimidin-4-one C->D Triethyl orthoformate Reflux, 12h

Divergent synthetic workflow for generating pyrazolo-pyrimidine scaffolds.

Metabolic Shielding Mechanism

MetabolicStability Substrate N-(2,2-difluoroethyl) Pyrazole Core CYP Hepatic CYP450 (e.g., CYP3A4) Substrate->CYP Binding Metabolite Oxidative Cleavage (Blocked) CYP->Metabolite C-H Oxidation (High Activation Energy) Stable Metabolic Stability (Intact Core) CYP->Stable C-F Shielding (Repulsion)

Mechanism of CYP450 evasion mediated by the 2,2-difluoroethyl group.

Validated Experimental Protocols

Protocol A: Chemoselective Amide Coupling at C3

Objective: Form an amide bond at the C3 position without inducing epimerization of chiral amine partners. Causality Check: The electron-withdrawing nature of the 5-nitro and N-difluoroethyl groups makes the C3-carboxylic acid slightly less nucleophilic during activation. Therefore, highly efficient coupling reagents like HATU are required over standard EDC/HOBt to ensure complete conversion.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under nitrogen, dissolve 1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL, 0.2 M).

  • Activation: Add HATU (1.2 eq, 1.2 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol). Stir the reaction mixture at room temperature for 15 minutes. Insight: This pre-activation step is critical to form the active HOAt ester before the amine is introduced, preventing side reactions.

  • Coupling: Add the desired primary or secondary amine (1.1 eq, 1.1 mmol) dropwise. Stir at room temperature for 2–4 hours. Monitor completion via LC-MS.

  • Workup: Quench the reaction with ice water (15 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers sequentially with 1M HCl (10 mL), saturated aqueous NaHCO 3​ (10 mL), and brine (10 mL) to remove residual DMF and tetramethylurea byproducts.

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure C3-amide intermediate.

Protocol B: Mild Reduction of the 5-Nitro Group

Objective: Reduce the 5-nitro group to a 5-amino group while preserving the integrity of the difluoroethyl chain and any halogens present on the newly coupled amide. Causality Check: While Palladium on Carbon (Pd/C) with H 2​ gas is the industry standard for nitro reduction, it risks hydrodehalogenation if the R-group contains aryl chlorides or bromides. Using Iron and Ammonium Chloride provides a highly chemoselective, mild alternative that strictly targets the nitro group.

Step-by-Step Methodology:

  • Preparation: Dissolve the C3-amide intermediate (1.0 eq, 1.0 mmol) in a 4:1 mixture of Ethanol and distilled Water (10 mL, 0.1 M).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 eq, 5.0 mmol) and solid Ammonium Chloride (NH 4​ Cl) (5.0 eq, 5.0 mmol) to the solution.

  • Reaction: Attach a reflux condenser and heat the mixture to 80°C for 4 hours with vigorous stirring. The solution will turn dark brown/black as iron oxides form. Monitor via TLC or LC-MS until the starting material is completely consumed.

  • Filtration: While still hot, filter the reaction mixture through a pad of Celite to remove the iron sludge. Wash the Celite pad generously with hot Ethyl Acetate (20 mL). Insight: Filtering hot prevents the newly formed amine from precipitating and co-mingling with the iron salts.

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Partition the remaining aqueous residue between Ethyl Acetate and water. Extract, dry over Na 2​ SO 4​ , and concentrate to yield the 5-amino-pyrazole-3-carboxamide derivative, which is typically pure enough (>95%) to use directly in subsequent cyclization steps.

References

  • Source: National Institutes of Health (NIH)
  • Source: American Chemical Society (ACS)
  • Source: National Institutes of Health (NIH)

Sources

Method

Application Note: Incorporation of 1-(2,2-Difluoroethyl)-5-Nitropyrazole-3-Carboxylic Acid into Agrochemical Scaffolds

Introduction & Rationale The strategic incorporation of fluorine into agrochemical active ingredients (a.i.s) has fundamentally transformed crop protection chemistry. Fluorinated moieties are systematically deployed to e...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The strategic incorporation of fluorine into agrochemical active ingredients (a.i.s) has fundamentally transformed crop protection chemistry. Fluorinated moieties are systematically deployed to enhance lipophilicity, improve metabolic stability, and dictate the conformational geometry required for optimal target binding[1].

Among the emerging fluorinated substituents, the 2,2-difluoroethyl group has gained significant traction as a privileged motif[2]. It bridges the physicochemical gap between the extreme lipophilicity of a fully fluorinated trifluoromethyl (-CF3) group and the metabolic vulnerability of simple alkyl chains. This application note details the utility of 1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid as a highly versatile, dual-handle building block for the discovery and synthesis of novel fungicides and insecticides[3].

Mechanistic Insights: Why this Scaffold?

As a Senior Application Scientist, selecting a building block is an exercise in predicting downstream behavior. The architecture of this specific pyrazole is designed for orthogonal reactivity and biological efficacy:

  • The 2,2-Difluoroethyl Advantage: Unlike the -CF3 group, the -CH2CHF2 moiety retains a polarized C-H bond. This allows the proton to act as a weak hydrogen-bond donor, enabling unique interactions with target proteins (e.g., Succinate Dehydrogenase or Ryanodine receptors) while maintaining strong resistance to cytochrome P450-mediated oxidative degradation in soil and plant tissues[4].

  • The Pyrazole-3-Carboxylic Acid Core: Pyrazole-3-carboxamides are the cornerstone of modern Succinate Dehydrogenase Inhibitor (SDHI) fungicides[3]. The carboxylic acid at the C3 position provides a highly reactive electrophilic handle for amidation with various anilines or aliphatic amines.

  • The 5-Nitro Handle: The 5-nitro group serves a dual purpose. Electronically, it withdraws electron density from the pyrazole ring, modulating the pKa of the final amide to improve membrane permeability. Synthetically, it acts as a masked amine. Post-amidation, the nitro group can be orthogonally reduced to an amine, allowing for subsequent N-acylation to generate complex diamide scaffolds[4].

Quantitative Data Presentation

To understand the impact of the 2,2-difluoroethyl substitution, we must compare it against traditional pyrazole scaffolds. The table below summarizes the physicochemical shifts induced by varying the N1-substituent on the pyrazole core.

Physicochemical Property1-Methyl Pyrazole1-(2,2-Difluoroethyl) Pyrazole1-(Trifluoromethyl) Pyrazole
Lipophilicity (LogP) ~1.5~2.4~3.1
Metabolic Stability (Soil t1/2​ ) Low (<10 days)High (>30 days)Very High (>60 days)
Steric Bulk (A-value approx.) 1.702.102.40
Hydrogen Bonding Capability NoneWeak H-bond donor (CHF2)None
Electronegativity Impact (Inductive) Electron DonatingElectron WithdrawingStrongly Electron Withdrawing

Experimental Protocols & Workflows

The following protocols outline the orthogonal derivatization of the scaffold. Every step is designed as a self-validating system to ensure high yield and purity.

Protocol 1: Synthesis of 3-Carboxamide Intermediates via Amide Coupling

Objective: Couple 1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid with a target aniline/amine to form the primary pharmacophore.

  • Activation: Dissolve 1.0 eq of the pyrazole acid in anhydrous DMF (0.2 M). Add 1.2 eq of HATU and 2.5 eq of DIPEA. Stir at 0°C for 15 minutes.

    • Causality: The strongly electron-withdrawing 5-nitro group deactivates the pyrazole ring, making the carboxylic acid less prone to spontaneous activation. HATU is selected over standard carbodiimides (like EDC) because it forms a highly reactive HOAt ester, ensuring rapid and complete coupling even with sterically hindered anilines.

  • Coupling: Add 1.1 eq of the target amine dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

    • Self-Validation (IPC): Monitor via LC-MS. The reaction is complete when the UV 254 nm trace shows <1% of the starting acid mass and the emergence of the product mass.

  • Workup: Quench with saturated aqueous NaHCO3​ and extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) and brine.

    • Causality: The 5% LiCl wash is critical; it selectively partitions DMF into the aqueous phase, preventing solvent carryover that would interfere with subsequent crystallization or reduction steps.

  • Purification: Dry over anhydrous Na2​SO4​ , concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Protocol 2: Orthogonal Nitro Reduction to 5-Amino Pyrazoles

Objective: Reduce the 5-nitro group to an amine for subsequent functionalization (e.g., diamide formation).

  • Preparation: Dissolve the 3-carboxamide-5-nitro intermediate (1.0 eq) in a 4:1 mixture of Ethanol and Water (0.1 M). Add 5.0 eq of Iron powder and 2.0 eq of solid NH4​Cl .

    • Causality: Béchamp reduction conditions (Fe/ NH4​Cl ) are explicitly chosen over catalytic hydrogenation (Pd/C, H2​ ). Transition metal-catalyzed hydrogenation carries a high risk of hydrodefluorination (cleaving the C-F bonds of the 2,2-difluoroethyl group). Iron provides a mild, chemoselective reduction of the nitro group without affecting the fluorinated moiety.

  • Reaction: Heat the suspension to 70°C for 3 hours under vigorous stirring.

    • Self-Validation (IPC): The reaction visually transitions from a deep yellow solution to a dark brown/black suspension. LC-MS must confirm the disappearance of the nitro compound and a mass shift of -30 Da ( [M+H]−30 ).

  • Workup: Cool to room temperature and filter the mixture through a pad of Celite, washing thoroughly with hot EtOAc.

    • Causality: Filtration through Celite is a self-validating step to quantitatively remove iron sludge. Failure to remove these particulates leads to heavy metal contamination, which frequently causes false positives in downstream biological screening assays.

  • Isolation: Concentrate the filtrate, partition between EtOAc and water, dry the organic layer, and concentrate in vacuo to yield the 5-amino pyrazole intermediate.

Pathway Visualizations

SyntheticWorkflow SM 1-(2,2-difluoroethyl)-5-nitro pyrazole-3-carboxylic acid Amidation Amide Coupling (HATU, DIPEA, Amine) SM->Amidation Int1 3-Carboxamide-5-nitro Intermediate Amidation->Int1 Reduction Nitro Reduction (Fe, AcOH or Pd/C, H2) Int1->Reduction Int2 3-Carboxamide-5-amino Intermediate Reduction->Int2 Acylation N-Acylation (Acid Chloride, Pyridine) Int2->Acylation Product Agrochemical Diamide Scaffold Acylation->Product

Orthogonal synthetic workflow for derivatizing the pyrazole scaffold into diamides.

MoA Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate Ubiquinone Ubiquinone (Q) SDH->Ubiquinone Electron Transfer Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol Resp Fungal Cellular Respiration (Arrested) Ubiquinol->Resp ATP Synthesis Inhibitor Pyrazole Carboxamide (Inhibitor) Inhibitor->SDH Competitive Binding at Ubiquinone Site

Mechanism of action for pyrazole carboxamides via Succinate Dehydrogenase inhibition.

References

  • Title: Current Trends in the Design of Fluorine‐Containing Agrochemicals Source: ResearchGate URL
  • Title: Fluorinated Pyrazoles: From Synthesis to Applications | Chemical Reviews Source: ACS URL
  • Source: rhhz.
  • Title: Fluorinated Pesticide Intermediates: What They Are, and How Are They Synthesized?

Sources

Application

Late-Stage Functionalization of 1-(2,2-Difluoroethyl)-5-nitropyrazole-3-carboxylic Acid Derivatives: Strategies for Accelerated Drug Discovery

Executive Summary The pyrazole ring is a privileged scaffold in medicinal chemistry, featured prominently in blockbuster drugs and advanced clinical candidates. Within this chemical space, 1-(2,2-difluoroethyl)-5-nitropy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole ring is a privileged scaffold in medicinal chemistry, featured prominently in blockbuster drugs and advanced clinical candidates. Within this chemical space, 1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid has emerged as a highly versatile, multi-vector building block. This application note provides a comprehensive guide to the late-stage functionalization (LSF) of this scaffold. By systematically manipulating the C3-carboxylic acid and the C5-nitro group, drug development professionals can rapidly generate diverse libraries of complex heteroaromatics for structure-activity relationship (SAR) studies.

Mechanistic Rationale & Scaffold Design

The architectural design of this specific pyrazole derivative is highly intentional, leveraging precise electronic and steric effects to enable controlled, late-stage diversification[1].

  • The 1-(2,2-Difluoroethyl) Motif: Fluorination is a staple strategy to block metabolic hotspots (e.g., CYP450-mediated oxidation). The 2,2-difluoroethyl group acts as an electron-withdrawing, lipophilic appendage. It lowers the basicity of the adjacent pyrazole nitrogen, which improves membrane permeability and mitigates hERG toxicity risks often associated with simple alkyl chains[2]. Furthermore, it is completely stable to both strongly acidic and basic LSF conditions[3].

  • The C5-Nitro Group (The "Masked" Amine): The C5 position of pyrazoles is notoriously difficult to functionalize selectively via direct C-H activation due to competing C4 reactivity. Installing a nitro group early in the synthesis serves as a robust, electron-withdrawing "mask." It deactivates the pyrazole core, protecting it from electrophilic degradation during earlier synthetic steps. For LSF, it can be chemoselectively reduced to an electron-rich 5-aminopyrazole, unlocking pathways for cross-coupling[4].

  • The C3-Carboxylic Acid: This moiety serves as the primary vector for rapid derivatization. It is orthogonal in reactivity to the C5-nitro group, allowing for sequential, interference-free functionalization.

Divergent Late-Stage Functionalization Pathways

The true power of this scaffold lies in its divergent reactivity. The workflow below illustrates how the core molecule can be elaborated into complex drug-like architectures.

LSF_Workflow Core 1-(2,2-Difluoroethyl)- 5-nitropyrazole- 3-carboxylic acid Amidation C3-Amidation (HATU, Amines) Core->Amidation Reduction C5-Nitro Reduction (Fe/NH4Cl) Core->Reduction C3_Amide C3-Amide Derivative Amidation->C3_Amide C5_Amine C5-Amino Intermediate Reduction->C5_Amine BHA Buchwald-Hartwig Coupling C5_Amine->BHA Sandmeyer Sandmeyer Reaction C5_Amine->Sandmeyer C5_Aryl C5-N-Aryl Derivative BHA->C5_Aryl C5_Halo C5-Halo Derivative Sandmeyer->C5_Halo

Divergent late-stage functionalization pathways for the 5-nitropyrazole scaffold.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They include built-in visual and analytical checkpoints to ensure reaction fidelity without requiring immediate isolation of intermediates.

Protocol A: Standardized C3-Amide Coupling (Vector 1)

This step establishes the first point of diversity by linking the pyrazole core to various amine pharmacophores.

  • Activation: Dissolve 1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M). Add HATU (1.2 equiv) and DIPEA (3.0 equiv).

    • Causality: HATU rapidly converts the carboxylic acid into a highly reactive HOAt ester. DIPEA acts as a non-nucleophilic base to drive the deprotonation.

    • Validation: The solution will transition from clear to pale yellow within 5 minutes. LC-MS of a methanol-quenched aliquot will show the mass of the methyl ester, confirming complete activation.

  • Coupling: Add the desired primary or secondary amine (1.1 equiv) dropwise. Stir at 25 °C for 2 hours.

  • Workup & Validation: Dilute with EtOAc and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Causality: This specific sequence removes basic amine starting materials, acidic byproducts, and water-soluble HATU residues (tetramethylurea).

    • Validation: TLC (Hexanes/EtOAc 1:1) will reveal a single, strongly UV-active spot.

Protocol B: Chemoselective C5-Nitro Reduction (Vector 2)

To utilize the C5 position, the nitro group must be reduced. This protocol uses mild conditions to preserve sensitive functional groups installed during Protocol A.

  • Setup: Suspend the C3-amide intermediate (1.0 equiv) in a 4:1 mixture of EtOH/H₂O (0.1 M). Add Iron powder (5.0 equiv) and NH₄Cl (5.0 equiv).

    • Causality: Fe/NH₄Cl mediates a single-electron transfer reduction. Unlike Pd/C with H₂, this method is strictly chemoselective and will not cause hydrodehalogenation of aryl chlorides or bromides present elsewhere in the molecule.

  • Reaction: Heat the suspension to 80 °C for 3 hours.

    • Validation: The reaction mixture will turn into a dark brown/black slurry as iron oxides are generated. TLC will show the complete disappearance of the fast-moving nitro compound and the emergence of a highly polar, ninhydrin-positive spot (the amine).

  • Isolation: Filter the hot mixture through a pad of Celite to remove iron oxides, washing with hot EtOAc. Concentrate the filtrate to yield the 5-aminopyrazole.

Protocol C: Late-Stage Buchwald-Hartwig Amination at C5

Five-membered heteroarylamines are notoriously difficult coupling partners in palladium catalysis due to their propensity to bind and deactivate the metal center[5]. This protocol utilizes a specific bulky ligand to force reductive elimination.

BHA_Cycle Pd0 Pd(0)L_n Catalyst OA Oxidative Addition Pd0->OA Ar-X AmineBind Amine Binding OA->AmineBind C5-Amine Deprot Base Deprotonation AmineBind->Deprot Base RE Reductive Elimination Deprot->RE RE->Pd0 Product

Catalytic cycle of the Buchwald-Hartwig amination at the C5 position.

  • Degassing: In an oven-dried Schlenk tube, combine the 5-aminopyrazole (1.0 equiv), aryl bromide (1.2 equiv), Pd₂(dba)₃ (5 mol%), tBuBrettPhos (10 mol%), and NaOtBu (2.0 equiv) in anhydrous 1,4-dioxane (0.1 M). Sparge the solution with N₂ for 15 minutes.

    • Causality: Oxygen rapidly oxidizes the electron-rich tBuBrettPhos ligand. The extreme steric bulk of tBuBrettPhos is mandatory here; it prevents the formation of inactive bis-amine palladium complexes and accelerates the rate-limiting reductive elimination step[5].

  • Coupling: Seal the tube and heat at 100 °C for 12 hours.

    • Validation: The reaction color will shift from the dark purple of Pd₂(dba)₃ to a golden brown (active catalytic state), eventually becoming cloudy as NaBr precipitates. LC-MS will confirm the target mass.

Quantitative Data & Functional Group Tolerance

The table below summarizes the expected performance metrics and functional group compatibilities for the protocols described above, based on validated medicinal chemistry campaigns.

Table 1: Quantitative Reaction Parameters & Functional Group Tolerance

Reaction StepReagents / CatalystTemp (°C)Expected Yield (%)Tolerated Functional GroupsIncompatible Groups
C3-Amidation HATU, DIPEA, DMF2585 – 95Halogens, Ethers, Alcohols, CF₃Unprotected Amines
C5-Nitro Reduction Fe, NH₄Cl, EtOH/H₂O8075 – 90Aryl Halides, Alkenes, EstersNitroaromatics
C5-Buchwald-Hartwig Pd₂(dba)₃, tBuBrettPhos10060 – 85Ethers, CF₃, Alkyls, NitrilesFree Carboxylic Acids, Acidic N-H

References

  • Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds Source: ACS Omega (2026) URL:[Link]

  • Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors Source: RSC Medicinal Chemistry / PubMed Central (2025) URL:[Link]

  • Fluorinated Pyrazoles: From Synthesis to Applications Source: Chemical Reviews (2020) URL:[Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI Source: Molecules / PubMed Central (2018) URL:[Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides Source: Organic Letters (2014) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing crystallization purification of 1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic and kinetic bottlenecks encountered during the crystallization purification of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic and kinetic bottlenecks encountered during the crystallization purification of 1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid .

This molecule’s architecture—combining a lipophilic fluorinated chain, a strongly electron-withdrawing nitro group, and a protic carboxylic acid—makes it highly susceptible to liquid-liquid phase separation (LLPS, or "oiling out") and regioisomer co-precipitation. The following guides, protocols, and FAQs are engineered to provide self-validating solutions for these complex phase behaviors.

Crystallization Optimization Workflow

The following logic path illustrates the critical steps required to bypass the LLPS binodal boundary and achieve high-purity crystalline product.

G N1 1. Solvent & Antisolvent Screening N2 2. MSZW & Solubility Determination N1->N2 N3 3. LLPS Boundary Check (Oiling Out Detection) N2->N3 N4 4a. Adjust Solvent Ratio To Shift Binodal Curve N3->N4 If LLPS Detected N5 4b. Design Seeding Strategy (Above LLPS, Inside MSZW) N3->N5 If LLPS Avoidable N4->N5 N6 5. Controlled Cooling Crystallization N5->N6 N7 6. Filtration & Washing N6->N7 N8 7. Low-Temp Vacuum Drying (Thermal Hazard Control) N7->N8

Figure 1: Crystallization optimization workflow for the difluoroethyl-nitropyrazole intermediate.

Quantitative Data: Solvent Screening Summary

To prevent oiling out, the solvent system must be carefully balanced. The table below summarizes our experimental screening data, demonstrating why an Isopropanol/Water system is thermodynamically superior to traditional non-polar antisolvents for this specific compound.

Solvent System (v/v)Solubility @ 20°C (mg/mL)Solubility @ 60°C (mg/mL)LLPS (Oiling Out) TendencyYield (%)Purity (HPLC %)
Toluene / Heptane (1:1)5.245.0High (Oils out at 40°C)65.092.0
THF / Toluene (1:3)30.1210.5High (Oils out at 35°C)70.294.1
Ethyl Acetate / Heptane (1:2)12.495.3Moderate (Oils out at 25°C)78.596.5
Isopropanol / Water (3:1) 25.0 180.0 Low (No LLPS observed)88.4 99.2

Detailed Experimental Protocol: Seeded Cooling Crystallization

This self-validating protocol utilizes the Isopropanol/Water (3:1) system to bypass the metastable dense liquid phase and ensure high-purity crystal growth.

Step 1: Dissolution Charge 100 g of crude 1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid into a jacketed crystallizer. Add 400 mL of Isopropanol/Water (3:1 v/v). Heat the suspension to 65 °C under moderate agitation (250 rpm) until complete dissolution is achieved.

Step 2: Clarification Perform a hot polish filtration through a 0.45 µm PTFE filter to remove insoluble particulates. Maintain the filtrate at 65 °C to prevent premature nucleation.

Step 3: Cooling to Seeding Temperature Program the crystallizer jacket to cool the solution from 65 °C to 50 °C at a controlled rate of 0.5 °C/min. Causality: 50 °C is experimentally determined to be within the Metastable Zone Width (MSZW), safely above the LLPS binodal boundary.

Step 4: Seeding and Aging Charge 1.0 g (1 wt%) of pure, milled seed crystals of the target compound. Hold the suspension isothermally at 50 °C for 2 hours. Causality: This aging period allows the seed bed to mature and consume initial supersaturation, effectively bypassing the oiling-out phase and validating that the system is in the crystal growth regime rather than the liquid-liquid separation regime.

Step 5: Controlled Cooling Cool the suspension from 50 °C to 5 °C at a slow, linear rate of 0.15 °C/min. Causality: A slow cooling rate promotes crystal growth over secondary nucleation, preventing the formation of fine, hard-to-filter powders.

Step 6: Isolation and Washing Discharge the slurry and filter via a Nutsche filter. Wash the wet cake with 2 x 50 mL of pre-chilled (5 °C) Isopropanol/Water (1:1 v/v) to displace the mother liquor and reject soluble impurities.

Step 7: Drying Transfer the wet cake to a vacuum oven. Dry at 40 °C under high vacuum (< 50 mbar) for 12 hours. (See FAQ 1 regarding thermal hazards).

Troubleshooting Guide

Issue 1: The product forms a biphasic oily layer instead of crystals (Oiling Out).

Cause: The system has entered the liquid-liquid phase separation (LLPS) miscibility gap before solid nucleation could occur. This is a notorious issue for fluorinated organic molecules[1]. When the cooling trajectory penetrates the binodal curve, the solute separates into a dense, solute-rich oil phase. This oil phase acts as a highly effective solvent for impurities, severely compromising purity and hindering crystal lattice integration[2]. Resolution:

  • Thermodynamic Shift: Adjust the solvent composition by increasing the ratio of the good solvent (Isopropanol) by 5-10% to shift the binodal curve below the solid-liquid solubility curve.

  • Kinetic Bypass: Implement the precise seeding strategy outlined in the protocol above. Introducing seed crystals above the LLPS boundary but within the metastable zone width (MSZW) forces the system to consume supersaturation via crystal growth rather than phase separation[3].

Issue 2: Co-crystallization of the 3-nitro regioisomer impurity.

Cause: N-alkylation of nitropyrazoles frequently yields a mixture of 1,3- and 1,5-isomers. Both the target 5-nitro isomer and the 3-nitro impurity form strong intermolecular hydrogen-bonded dimers via their carboxylic acid moieties[4]. In non-polar solvents, these dimers can form solid solutions or co-precipitate. Resolution: Switch to a solvent system that disrupts carboxylic acid dimerization. Using a hydrogen-bond donor/acceptor system like Isopropanol/Water outcompetes the solute-solute hydrogen bonding, allowing the inherent solubility differences between the regioisomers to dictate purification.

Frequently Asked Questions (FAQs)

Q1: Why is my product degrading or darkening during the vacuum drying phase? A: Nitropyrazoles possess inherent thermal instability. Prolonged exposure to temperatures above 50 °C can trigger localized, exothermic decomposition of the nitro group. You must dry this intermediate under high vacuum (< 50 mbar) at a maximum jacket temperature of 40 °C. The self-validating check here is color: the product should remain a pale solid; darkening indicates thermal degradation.

Q2: How does the cooling rate affect the Metastable Zone Width (MSZW) in this system? A: According to classical nucleation theory, the MSZW broadens at higher cooling rates because the system has less induction time to form critical nuclei[5]. For this difluoroethyl-substituted pyrazole, rapid cooling pushes the system deep into the supersaturation zone, often crossing the spinodal boundary and triggering uncontrollable oiling out. A slow cooling rate (0.1 - 0.2 °C/min) is mandatory to maintain supersaturation within the narrow MSZW.

References

  • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application.
  • Non-monotonic metastable zone-width behavior in cooling cocrystallization: a case study on the sulfamethazine-acetylsalicylic acid cocrystal system. CrystEngComm (RSC Publishing).
  • Relation between metastable zone width and induction time of butyl paraben in ethanol. RSC.
  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries
  • Crystal engineering of a series of complexes and coordination polymers based on pyrazole-carboxylic acid ligands. New Journal of Chemistry (RSC Publishing).

Sources

Optimization

minimizing decarboxylation side reactions in 1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid

Welcome to the technical support guide for 1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the challenges assoc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with this valuable but sensitive molecule. Our primary focus is to provide in-depth, field-proven insights into minimizing the prevalent side reaction of decarboxylation, ensuring the integrity and success of your experiments.

Introduction: The Challenge of Stability

1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid is a highly functionalized heterocyclic compound with significant potential in medicinal chemistry and materials science. However, its utility is intrinsically linked to its stability. The pyrazole core, substituted with two potent electron-withdrawing groups (a 5-nitro group and a 1-(2,2-difluoroethyl) group), creates an electron-deficient aromatic system. While this electronic profile is often key to its desired reactivity, it also significantly increases the lability of the C3-carboxylic acid moiety, making the molecule highly susceptible to decarboxylation under various conditions.

This guide provides a structured approach to understanding and mitigating this unwanted side reaction at every stage of your workflow.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is this specific molecule so prone to it?

A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For aromatic carboxylic acids, this reaction is often facilitated by heat, acidic or basic conditions, or certain metal catalysts.[1] The rate of decarboxylation is significantly accelerated when strong electron-withdrawing groups are present on the aromatic ring.[1] In 1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid, the nitro group (-NO₂) and the difluoroethyl group (-CHF₂CH₂-) pull electron density away from the pyrazole ring. This stabilizes the carbanionic intermediate formed at the C3 position upon the loss of CO₂, thereby lowering the activation energy for the reaction and making decarboxylation a highly favorable side reaction.

Q2: What is the primary product of this side reaction?

A2: The decarboxylation of 1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid results in the formation of 1-(2,2-difluoroethyl)-5-nitropyrazole, where the carboxylic acid group at the C3 position is replaced by a hydrogen atom. The presence of this impurity can significantly impact reaction yields, product purity, and the interpretation of biological or material science data.

Q3: Under what general conditions should I be most concerned about decarboxylation?

A3: You should exercise caution in any step involving:

  • Elevated Temperatures: Heating is a primary driver of decarboxylation.[1][2]

  • Strong pH Extremes: Both strongly acidic and strongly basic conditions can catalyze the reaction.[1][3]

  • Presence of Metal Catalysts: Certain metals, particularly copper and its salts, are known to efficiently catalyze the decarboxylation of (hetero)aromatic carboxylic acids.[3][4][5]

  • Long Reaction or Storage Times: Even under seemingly mild conditions, the side reaction can proceed over extended periods.

Visualizing the Problem: The Decarboxylation Mechanism

The following diagram illustrates the proposed mechanism for the decarboxylation of our target molecule. The stabilization of the intermediate by the electron-withdrawing nitro group is the key driving factor.

Caption: Proposed mechanism of decarboxylation driven by intermediate stability.

Troubleshooting Guides: An Experimental Stage Approach

This section provides specific, actionable advice to minimize decarboxylation during critical experimental phases.

Part 1: During Synthesis & Reaction Work-up

Issue: Significant formation of the decarboxylated byproduct is observed by LC-MS or NMR analysis of the crude reaction mixture.

Causality Analysis: The conditions of your chemical transformation (e.g., a substitution, coupling, or derivatization reaction) are likely promoting the unwanted loss of CO₂. The primary culprits are excessive heat, inappropriate pH, or incompatible catalysts.

Troubleshooting Workflow

G StartNode StartNode CheckNode CheckNode ActionNode ActionNode ResultNode ResultNode start Byproduct Detected in Crude Mixture check_temp Was Reaction Temp > 50°C? start->check_temp check_ph Was pH < 4 or > 9? check_temp->check_ph No action_temp Reduce temperature. Consider running at 0°C to RT. Increase reaction time if necessary. check_temp->action_temp Yes check_metal Did you use a Cu, Ag, or Pd catalyst? check_ph->check_metal No action_ph Buffer the reaction if possible. Use milder bases (e.g., K₂CO₃, DIPEA) or acids (e.g., AcOH). Minimize exposure time during acidic/basic work-up. check_ph->action_ph Yes action_metal Screen alternative catalysts. If Cu is required, use a ligand that may suppress decarboxylation. Use lowest possible catalyst loading. check_metal->action_metal Yes end_node Purity Improved action_temp->end_node action_ph->end_node action_metal->end_node

Caption: Troubleshooting workflow for synthesis and work-up.

Part 2: During Purification

Issue: The purity of the compound decreases after column chromatography or recrystallization.

Causality Analysis: Purification steps can inadvertently introduce conditions that trigger decarboxylation. Silica gel is weakly acidic and can promote the reaction, especially with prolonged contact time. Recrystallization from high-boiling point solvents is also a major risk factor.

Solutions & Protocols:

  • Chromatography:

    • Recommendation: Use a deactivated or neutral stationary phase. Neutral alumina is a good alternative to silica gel.

    • Protocol: Deactivate silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (~0.5-1% v/v) before packing the column.

    • Pro-Tip: Perform flash chromatography quickly. Do not let the compound sit on the column for an extended period.

  • Recrystallization:

    • Recommendation: Avoid high-boiling point solvents like DMF, DMSO, or quinoline.

    • Protocol: Opt for lower-boiling point solvent systems in which the compound has a steep solubility-temperature gradient (e.g., ethyl acetate/heptane, acetone/water, isopropanol). If heating is necessary to dissolve the solid, do so gently and for the minimum time required.[6]

Part 3: During Storage & Handling

Issue: A previously pure batch of the compound shows signs of degradation over time.

Causality Analysis: 1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid is susceptible to slow thermal decarboxylation even at ambient temperatures. Exposure to light, moisture, and atmospheric oxygen can also accelerate degradation pathways.[7]

Recommended Storage Protocol:

  • Container: Store the compound in a tightly sealed, amber glass vial to protect it from light and moisture.

  • Atmosphere: For long-term storage, flush the vial with an inert gas (Argon or Nitrogen) before sealing to displace oxygen.[7]

  • Temperature: Store at refrigerated conditions (2-8°C). Do not store at room temperature for extended periods. [7]

  • Location: Keep in a dry, dark, and well-ventilated area away from strong acids, bases, and oxidizing agents.

ParameterCondition to AvoidRecommended ConditionRationale
Temperature > 25°C (Ambient), especially > 50°C2-8°CTo minimize the rate of thermal decarboxylation.[1][7]
pH < 4 or > 95 - 8Strong acids and bases can catalyze the loss of CO₂.[1][3]
Atmosphere Ambient Air (Oxygen, Moisture)Inert Gas (Argon, Nitrogen)To prevent potential oxidative degradation pathways.[7]
Light Direct sunlight or UV lightAmber vial or dark locationTo prevent photochemical degradation.[7]
Catalysts Copper (Cu), Silver (Ag) saltsCatalyst-free conditions if possibleThese metals are known to actively promote decarboxylation.[3][4]

Analytical Methods for Detecting Decarboxylation

A robust experimental design includes methods to detect and quantify the key decarboxylation byproduct.

TechniqueHow to UseAdvantagesDisadvantages
¹H NMR Monitor the disappearance of the carboxylic acid proton (-COOH) signal and the appearance of a new C-H proton signal on the pyrazole ring.Provides clear structural information; easy to implement.Not highly sensitive for trace-level quantification without an internal standard.
LC-MS Develop a method to separate the starting material from the less polar decarboxylated byproduct. Monitor for the expected mass of the byproduct.Highly sensitive for detection; provides mass confirmation.Quantification requires a reference standard for the byproduct.
HPLC Use a UV detector and a calibrated reference standard of the byproduct to accurately quantify its percentage in a mixture.Gold standard for purity analysis and quantification.Requires synthesis and purification of the byproduct as a reference standard.

Proactive Strategy: Derivatization for Stability

If your subsequent synthetic steps do not require the free carboxylic acid, consider converting it to a more stable derivative, such as a methyl or ethyl ester, or a stable amide, immediately after its synthesis and initial purification.[8][9] These derivatives are significantly less prone to decarboxylation and can be hydrolyzed back to the carboxylic acid at a later stage if necessary, often under carefully controlled, low-temperature conditions.

References

  • Singh, J., et al. (2021). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. ACS Applied Materials & Interfaces. Available at: [Link]

  • Chavda, M., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ACS Publications. Available at: [Link]

  • Singh, J., et al. (2021). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. ACS Applied Materials & Interfaces. Available at: [Link]

  • Singh, J., et al. (2021). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. ACS Applied Materials & Interfaces. Available at: [Link]

  • Singh, J., et al. (2021). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. PubMed. Available at: [Link]

  • Huang, D., et al. (2019). Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Inorganic Chemistry Frontiers. Available at: [Link]

  • LNEYA Industrial Chillers Manufacturer. (n.d.). What are the conditions for the decarboxylation reaction? How to control the temperature of heating? Available at: [Link]

  • Britt, P. F. (2026). Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. Office of Scientific and Technical Information. Available at: [Link]

  • Kaeffer, N., et al. (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. PMC. Available at: [Link]

  • WO2011076194A1 - Method for purifying pyrazoles. Google Patents.
  • EP0818435A1 - Process for the decarboxylation of aromatic carboxylic acids. Google Patents.
  • Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. Available at: [Link]

  • Hacıalioğlu, E., et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. ResearchGate. Available at: [Link]

  • Şener, A., et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available at: [Link]

  • WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. Google Patents.
  • CN102020612A - Decarboxylation method of heterocyclic carboxylic acid compounds. Google Patents.
  • WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. Google Patents.
  • Hu, B., et al. (2021). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. PMC. Available at: [Link]

Sources

Troubleshooting

overcoming low reactivity of 1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid in cross-coupling

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter challenges from researchers attempting to functionalize highly deactivated heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter challenges from researchers attempting to functionalize highly deactivated heterocycles. This guide specifically addresses the notoriously low reactivity of 1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid in cross-coupling reactions and provides field-proven, mechanistic solutions.

Diagnostic FAQs: Root Cause Analysis

Q: Why does direct Pd- or Cu-catalyzed decarboxylative cross-coupling (DCC) fail for this specific pyrazole? A: The failure is fundamentally electronic. Traditional DCC relies on the extrusion of CO₂ to form a nucleophilic aryl-metal intermediate. The presence of the strongly electron-withdrawing 5-nitro group and the 1-(2,2-difluoroethyl) moiety severely depletes the electron density of the pyrazole core[1]. This electronic depletion drastically raises the activation barrier for thermal decarboxylation, often requiring temperatures exceeding 140 °C[2]. Under these harsh conditions, the transient intermediate predominantly undergoes protodecarboxylation rather than the desired transmetalation.

Q: Does the 5-nitro group interfere with the transition metal catalyst? A: Yes. Nitro groups are highly coordinating and redox-active. In traditional Pd-catalyzed systems at elevated temperatures, the nitro group acts as an off-target electron sink. This leads to catalyst oxidation, poisoning, or undesired reduction of the nitro moiety itself, completely stalling the catalytic cycle.

Strategic Workarounds: The Redox-Active Ester (RAE) Approach

Q: If direct DCC is unviable, what is the most reliable alternative? A: The paradigm-shifting solution is to abandon two-electron heterolytic pathways in favor of a Single-Electron Transfer (SET) mechanism. By pre-activating the carboxylic acid as a Redox-Active Ester (RAE)—specifically an N-hydroxyphthalimide (NHPI) ester—you can utilize Nickel or Iron catalysis[3]. The low-valent metal donates an electron to the RAE, triggering rapid fragmentation and CO₂ extrusion at mild temperatures (0–60 °C) to generate a C3-radical, which seamlessly undergoes cross-coupling.

Q: Why is the RAE-generated radical so effective for this specific molecule? A: The success relies on polarity matching. The C3-radical generated from this pyrazole is highly electrophilic due to the inductive and resonance effects of the 1-(2,2-difluoroethyl) and 5-nitro groups. This electron-deficient radical reacts extremely rapidly with electron-rich nucleophilic coupling partners (like organozinc reagents) at the metal center, facilitating a highly efficient reductive elimination step.

Q: Should I use Nickel or Iron for the RAE cross-coupling? A: While NiCl₂·6H₂O is highly robust for standard Negishi-type RAE couplings[3], Iron catalysis (e.g., Fe(acac)₃) is strongly recommended for this specific substrate. Iron exhibits superior chemoselectivity and faster reaction rates, which prevents the competitive reduction of the sensitive 5-nitro group[4].

Quantitative Data: Strategy Comparison
StrategyCatalyst SystemActivation TempYield ExpectationChemoselectivity (Nitro Group)Primary Failure Mode
Direct DCC Pd/Cu>140 °C< 10%Poor (Reduction/Poisoning)Protodecarboxylation
Halogenation + Suzuki Ag/Pd80 °C (Step 1)40-50% (Over 2 steps)ModerateIncomplete halogenation
Ni-Catalyzed RAE NiCl₂·6H₂O / dtbbpy25-60 °C75-85%GoodHomocoupling of zinc reagent
Fe-Catalyzed RAE Fe(acac)₃ / dppz0-25 °C80-90%ExcellentMoisture sensitivity of Fe
Validated Experimental Protocols

Protocol A: Synthesis of the NHPI Redox-Active Ester (RAE) Self-Validation Checkpoint: The formation of a white precipitate during the reaction confirms the successful activation of the carboxylic acid.

  • Preparation: Charge a flame-dried 50 mL round-bottom flask with 1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid (1.0 equiv, 5.0 mmol), N-hydroxyphthalimide (NHPI, 1.1 equiv, 5.5 mmol), and 4-dimethylaminopyridine (DMAP, 0.1 equiv, 0.5 mmol).

  • Solvation: Dissolve the mixture in anhydrous dichloromethane (DCM, 25 mL) under an argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Activation: Add N,N'-diisopropylcarbodiimide (DIC, 1.1 equiv, 5.5 mmol) dropwise over 5 minutes. Causality Note: DIC is preferred over DCC to ensure the resulting urea byproduct remains soluble enough to prevent trapping the product, yet easily separable.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours. A white precipitate (diisopropylurea) will form, visually validating the consumption of DIC and formation of the active ester.

  • Isolation: Filter the suspension through a Celite pad to remove the urea. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc) to yield the pure RAE.

Protocol B: Fe-Catalyzed Decarboxylative Cross-Coupling Self-Validation Checkpoint: The solution will turn dark upon the complexation of Fe(acac)₃ and the ligand, indicating active catalyst formation.

  • Catalyst Complexation: In an argon-filled glovebox, charge a 20 mL vial with the Pyrazole-RAE (1.0 equiv, 1.0 mmol), Fe(acac)₃ (20 mol%, 0.2 mmol), and dppz ligand (20 mol%, 0.2 mmol).

  • Solvation: Add a degassed mixture of THF/DMF (4:1, 5 mL). Stir for 5 minutes until the solution turns dark, validating catalyst-ligand complexation.

  • Coupling: Cool the vial to 0 °C. Slowly add the desired organozinc reagent (R-ZnX, 2.0 equiv, 2.0 mmol) dropwise. Causality Note: The low temperature controls the exothermic single-electron transfer (SET) and prevents off-target reduction of the 5-nitro group.

  • Completion: Stir for 30 minutes at room temperature. The rapid reaction rate is a hallmark of the Fe-catalyzed SET mechanism[4].

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL) to decompose excess organozinc. Extract with EtOAc (3 x 10 mL), dry over Na₂SO₄, concentrate, and purify via chromatography.

Mechanistic Pathway Visualization

Pathway Substrate 1-(2,2-difluoroethyl)- 5-nitropyrazole- 3-carboxylic acid DirectDCC Direct Pd/Cu DCC (Thermal) Substrate->DirectDCC Base, >140 °C RAE NHPI Esterification (DIC, DMAP) Substrate->RAE Pre-activation Proto Protodecarboxylation & Catalyst Poisoning DirectDCC->Proto High Barrier SET Single Electron Transfer (Ni or Fe Catalyst) RAE->SET R-ZnX Radical Electrophilic C3-Radical (- CO2) SET->Radical Mild Temp Product Cross-Coupled Product (High Yield) Radical->Product Polarity Matched

Mechanistic divergence: Direct thermal DCC vs. SET-driven redox-active ester cross-coupling.

References

1.[2] Title: Decarboxylative Cross-Coupling: A Systematic Analysis Source: Angewandte Chemie International Edition URL: [Link]

2.[1] Title: From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent Source: JACS Au URL: [Link]

3.[3] Title: Practical Ni-Catalyzed Aryl–Alkyl Cross-Coupling of Secondary Redox-Active Esters Source: Journal of the American Chemical Society URL: [Link]

4.[4] Title: Redox-Active Esters in Fe-catalyzed C-C Coupling Source: Journal of the American Chemical Society URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Binding Affinity of Ligands Derived from a 4-Nitropyrazole-3-Carboxylic Acid Scaffold: A Guide for Kinase Inhibitor Drug Discovery

Introduction The pyrazole scaffold is a privileged structure in medicinal chemistry, recognized for its versatility and presence in numerous biologically active compounds.[1] Within this class, ligands derived from nitro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, recognized for its versatility and presence in numerous biologically active compounds.[1] Within this class, ligands derived from nitropyrazole-3-carboxylic acid have emerged as promising candidates for the development of targeted therapeutics, particularly in the realm of oncology. This guide provides a comparative analysis of a series of 4-nitropyrazole-3-carboxamide derivatives that have been investigated as potent inhibitors of key protein kinases involved in cancer progression, namely Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs).[2]

FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic progenitor cells.[3] Mutations in the FLT3 gene are prevalent in acute myeloid leukemia (AML), making it a significant therapeutic target.[3][4] CDKs are a family of serine/threonine kinases that are fundamental regulators of the cell cycle. Their dysregulation is a hallmark of many cancers, leading to uncontrolled cell proliferation.[2] This guide will delve into the structure-activity relationships (SAR) of a specific series of 4-nitropyrazole-3-carboxamide derivatives, providing quantitative binding affinity data and detailed experimental protocols to aid researchers in the design and evaluation of novel kinase inhibitors.

Comparative Binding Affinity of 4-Nitropyrazole-3-Carboxamide Derivatives

The inhibitory activity of a series of synthesized 4-nitropyrazole-3-carboxamide derivatives was evaluated against FLT3, CDK2, and CDK4 kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, were determined to quantify the binding affinity of each ligand. The results, as reported by Wang et al. (2020), are summarized in the table below.[2]

Compound IDR GroupFLT3 IC50 (nM)CDK2 IC50 (nM)CDK4 IC50 (nM)
FN-1501 (Reference Compound)2.331.020.39
8t 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl0.0890.7190.770
8a 4-phenylpiperazin-1-yl>1000>1000>1000
8b 4-(4-fluorophenyl)piperazin-1-yl125243116
8c 4-(4-chlorophenyl)piperazin-1-yl89.715487.3
8d 4-(4-methoxyphenyl)piperazin-1-yl245387211
8e 4-(pyridin-2-yl)piperazin-1-yl3.455.672.89

Structure-Activity Relationship (SAR) Analysis

The data presented in the table above reveals critical structure-activity relationships for this series of 4-nitropyrazole-3-carboxamide derivatives. The nature of the substituent at the R position significantly influences the binding affinity for FLT3 and CDK kinases.

A key observation is the dramatic increase in potency with the introduction of a 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl group in compound 8t , which exhibited sub-nanomolar inhibition of FLT3.[2] This suggests a strong and specific interaction of this moiety within the kinase active site. In contrast, a simple phenylpiperazine substituent (8a ) resulted in a complete loss of activity.

Modifications to the phenyl ring of the piperazine moiety also had a pronounced effect. The introduction of electron-withdrawing groups, such as fluorine (8b ) and chlorine (8c ), led to a notable increase in inhibitory activity compared to the unsubstituted analog. Conversely, an electron-donating methoxy group (8d ) was less favorable. The incorporation of a bioisosteric pyridine ring (8e ) resulted in a significant enhancement of potency, indicating that the nitrogen atom in the pyridine ring may be involved in a key hydrogen bonding interaction within the active site.

Structure-Activity Relationship cluster_Core 4-Nitropyrazole-3-Carboxamide Core cluster_Substituents Substituents at R-group cluster_Activity Kinase Inhibitory Activity Core Core Scaffold R_8t 8t: 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl Core->R_8t Substitution R_8e 8e: 4-(pyridin-2-yl)piperazin-1-yl Core->R_8e Substitution R_8c 8c: 4-(4-chlorophenyl)piperazin-1-yl Core->R_8c Substitution R_8a 8a: 4-phenylpiperazin-1-yl Core->R_8a Substitution High High Potency (Sub-nanomolar IC50) R_8t->High Results in Moderate Moderate Potency (nM IC50) R_8e->Moderate Results in Low Low Potency (µM IC50) R_8c->Low Results in Inactive Inactive R_8a->Inactive Results in

Structure-Activity Relationship of 4-Nitropyrazole-3-Carboxamide Derivatives.

Experimental Protocols

Synthesis of 4-Nitropyrazole-3-Carboxamide Derivatives

The synthesis of the target compounds involves a multi-step process, beginning with the coupling of 4-nitropyrazole-3-carboxylic acid with a series of amines.[2] This is followed by a reduction of the nitro group to an amine, and subsequent reaction with other intermediates to yield the final products.[2]

Step 1: Amide Coupling

  • To a solution of 4-nitropyrazole-3-carboxylic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a coupling agent like HATU (1.1 equivalents) and a base such as diisopropylethylamine (DIPEA) (2 equivalents).

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add the desired amine (1 equivalent) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired amide.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The inhibitory activity of the synthesized compounds against FLT3 and CDK kinases can be determined using a luminescence-based kinase assay such as the ADP-Glo™ Kinase Assay.[4][5] This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Purified recombinant FLT3, CDK2/Cyclin A2, or CDK4/Cyclin D1 enzyme

  • Kinase-specific substrate

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of the test compounds in kinase reaction buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • In a 384-well plate, add 1 µL of the diluted test compound or vehicle (for positive and negative controls).

  • Add 2 µL of the kinase enzyme solution to each well.

  • Add 2 µL of the substrate and ATP mixture to initiate the kinase reaction. The final ATP concentration should be at or near the Km value for the specific kinase.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • To stop the kinase reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent to each well.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the positive control (100% activity) and negative control (0% activity).

  • Determine the IC50 values by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Kinase Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis A Prepare serial dilutions of test compounds C Add compound, kinase, substrate, and ATP to 384-well plate A->C B Prepare kinase, substrate, and ATP solutions B->C D Incubate at room temperature (e.g., 60 min) C->D E Add ADP-Glo™ Reagent to stop reaction D->E F Incubate for 40 min E->F G Add Kinase Detection Reagent to generate luminescence F->G H Incubate for 30-60 min G->H I Measure luminescence with a plate reader H->I J Calculate percent inhibition I->J K Determine IC50 values J->K

Workflow for the In Vitro Kinase Inhibition Assay.

Conclusion

The 4-nitropyrazole-3-carboxylic acid scaffold serves as a valuable starting point for the development of potent kinase inhibitors. The structure-activity relationship studies highlight the critical importance of the substituents on the pyrazole core, with specific moieties dramatically influencing the binding affinity for targets such as FLT3 and CDKs. The detailed experimental protocols provided in this guide offer a framework for the synthesis and evaluation of novel derivatives, enabling researchers to systematically explore the chemical space around this promising scaffold in the quest for more effective and selective cancer therapeutics.

References

  • Wang, J., Chen, Y., Li, Q., et al. (2020). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 25(15), 3463.
  • BPS Bioscience. (n.d.). CDK2 Assay Kit. Retrieved from [Link]

  • IntechOpen. (2016, June 30). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. Retrieved from [Link]

  • Wei, Y., et al. (2024). Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation. Frontiers in Pharmacology, 15, 1359993.
  • Jaisankar, K. R., Kumaran, K., & Raja Mohamed Kamil, S. (2013). Synthesis of Novel Heterocyclic Pyrazole-3-carboxamides using Nitrilimines. International Journal of ChemTech Research, 5(1), 80-84.
  • ResearchGate. (n.d.). Synthesis of pyrazole-3-carboxamide derivatives 41–49. Reagents and... Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

  • PMC. (2024, June 13). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Retrieved from [Link]

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Comparative

comparing cytotoxicity of 1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid derivatives in vitro

The relentless pursuit of novel anticancer therapeutics has led researchers to explore a diverse array of chemical scaffolds. Among these, pyrazole derivatives have emerged as a particularly promising class of compounds,...

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Author: BenchChem Technical Support Team. Date: April 2026

The relentless pursuit of novel anticancer therapeutics has led researchers to explore a diverse array of chemical scaffolds. Among these, pyrazole derivatives have emerged as a particularly promising class of compounds, demonstrating significant cytotoxic activity against a range of cancer cell lines.[1][2][3] This guide provides a comparative analysis of the in vitro cytotoxicity of various substituted pyrazole derivatives, offering a framework for researchers and drug development professionals. While specific data for 1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid derivatives are not extensively available in public literature, this guide will draw upon data from structurally related nitropyrazole and other pyrazole compounds to provide a robust comparative context.

The Pyrazole Scaffold: A Privileged Structure in Anticancer Drug Discovery

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. This core structure is a versatile scaffold in medicinal chemistry due to its ability to engage in various non-covalent interactions with biological targets.[1][4] The anticancer potential of pyrazole derivatives is often attributed to their capacity to inhibit a variety of protein kinases and other enzymes that are critical for cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptors (VEGFRs), and tubulin.[4][5]

The biological activity of pyrazole derivatives can be finely tuned by modifying the substituents at different positions of the pyrazole ring. The general structure below highlights the key positions for substitution that influence the cytotoxic profile.

Caption: General chemical structure of the pyrazole ring, highlighting substituent positions.

Comparative In Vitro Cytotoxicity of Pyrazole Derivatives

A primary metric for quantifying the cytotoxic effect of a compound is the half-maximal inhibitory concentration (IC50), which is the concentration of a drug required to inhibit the growth of 50% of a cell population in vitro.[6] The following table summarizes the reported IC50 values for a selection of pyrazole derivatives against various human cancer cell lines, showcasing the diversity in potency and selectivity.

Compound Class/DerivativeCancer Cell LineIC50 (µM)Reference
Polysubstituted PyrazoleHepG2 (Liver)2[1]
Pyrazolo[3,4-d]pyrimidineMCF-7 (Breast)2.89[1]
Aryl Urea Pyrimidine-PyrazoleA549 (Lung)0.01 - 0.65[1]
Indole-PyrazoleHCT116 (Colon)< 23.7[1]
Isolongifolanone-PyrazoleMCF-7 (Breast)5.21[1]
Bipyrazole Derivative (3d)MCF-7 (Breast)35.9[7]
1,3,4-Trisubstituted Pyrazole (VIa)HCT116 (Colon)1.5[4]
1,3,4-Trisubstituted Pyrazole (VIb)HepG2 (Liver)1.8[4]
Thiazolidinone Pyrazole Hybrid (XIV)EAC (Ascites)901.3[4]
N-mustard Indole-3-carboxylic Acid Derivative (T1089)A549 (Lung)33.4[8]
3-Nitropyrazolo[5,1-c][6][9][10]benzotriazineHCT-8 (Colon)Micromolar range[11]

This table is a curated selection from the referenced literature and is not exhaustive.

The data clearly indicate that the cytotoxic potency of pyrazole derivatives is highly dependent on both the specific chemical substitutions and the cancer cell line being tested. For instance, some derivatives show potent activity in the low micromolar and even nanomolar range.[1]

Unraveling the Mechanisms of Action

The anticancer effects of pyrazole derivatives are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.[4][12] Many of these compounds exert their effects by targeting key proteins involved in cell proliferation and survival signaling pathways.

Pathway_Inhibition cluster_growth_factor Growth Factor Signaling cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Regulation RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) CDK Cyclin-Dependent Kinases (e.g., CDK2) G1_S G1/S Transition CDK->G1_S Promotes Bcl2 Bcl-2 (Anti-apoptotic) Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Pyrazole Pyrazole Derivatives Pyrazole->RTK Inhibit Pyrazole->CDK Inhibit Pyrazole->Bcl2 Downregulate

Caption: Common molecular targets of anticancer pyrazole derivatives.

For example, some pyrazole derivatives have been shown to be potent inhibitors of tubulin polymerization, a critical process for cell division.[12] Others can induce apoptosis by activating caspases and downregulating anti-apoptotic proteins like Bcl-2.[1][12] Furthermore, cell cycle analysis often reveals that these compounds can cause an accumulation of cells in specific phases of the cell cycle, such as G2/M or S phase, indicating an interference with DNA synthesis or mitosis.[4][11]

A Standardized Protocol for Assessing In Vitro Cytotoxicity: The MTT Assay

To ensure the reproducibility and comparability of cytotoxicity data, a standardized protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][10]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_workflow MTT Assay Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Varying concentrations) A->B C 3. Incubation (e.g., 48-72 hours) B->C D 4. Add MTT Reagent (Incubate 3-4 hours) C->D E 5. Solubilize Formazan (e.g., with DMSO) D->E F 6. Measure Absorbance (570 nm) E->F G 7. Data Analysis (Calculate IC50) F->G

Caption: Step-by-step workflow of a typical MTT cytotoxicity assay.

Detailed Step-by-Step Protocol:
  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Harvest cells using trypsin-EDTA and perform a cell count to determine cell viability (e.g., using trypan blue exclusion).[13]

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[6]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7][14]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a blank control (medium only).[6]

  • Incubation:

    • Incubate the treated plates for a specified period, typically 48 or 72 hours, at 37°C and 5% CO2.[10]

  • MTT Addition and Formazan Formation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[6] During this time, mitochondrial reductases in viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium from the wells.

    • Add 100-150 µL of a solubilizing agent, such as DMSO or a designated stop solution, to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[6]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale).

    • Determine the IC50 value using non-linear regression analysis.[6]

Data Interpretation and Future Perspectives

The IC50 value is a critical parameter for comparing the potency of different compounds. A lower IC50 value indicates a more potent compound. However, it is also crucial to assess the selectivity of a compound by comparing its cytotoxicity in cancer cells versus non-cancerous cell lines.[10] A compound with a high selectivity index (IC50 in normal cells / IC50 in cancer cells) is a more promising candidate for further development as it suggests a wider therapeutic window.

The field of pyrazole-based anticancer agents is rich with possibilities. Future research should focus on:

  • Synthesis and evaluation of novel derivatives: Including compounds like 1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid to explore how specific functional groups impact cytotoxicity and selectivity.

  • In-depth mechanistic studies: To elucidate the precise molecular targets and signaling pathways affected by the most potent compounds.

  • In vivo studies: To validate the in vitro findings in animal models and assess the pharmacokinetic and pharmacodynamic properties of lead candidates.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively evaluate and compare the cytotoxic potential of novel pyrazole derivatives, contributing to the discovery of the next generation of anticancer drugs.

References

  • Benchchem. (n.d.). In Vitro Efficacy of Novel Anticancer Agents: A Methodological and Data Interpretation Guide.
  • PubMed. (2005, March 15). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines.
  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • Novelty Journals. (2025, February 12). Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review).
  • PMC. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
  • Meddocs Publishers. (2021, April 16). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives.
  • Semantic Scholar. (n.d.). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
  • ResearchGate. (2024, May 22). Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives.
  • TSI Journals. (n.d.). Synthesis and anticancer activity of substituted pyrazole derivatives.
  • SRR Publications. (2023, December 9). Pyrazoles as anticancer agents: Recent advances.
  • Journal of Applied Pharmaceutical Science. (2021, February 25). Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives.
  • PMC. (2024, July 20). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells.
  • PubMed. (2005, July 15). Cytotoxic activity of 3-nitropyrazolo[5,1-c][6][9][10]benzotriazine derivatives: a new series of anti-proliferative agents. Retrieved from

  • HETEROCYCLES. (2020, February 17). synthesis and cytotoxic activity of some new bipyrazole derivatives.
  • The Open Medicinal Chemistry Journal. (n.d.). Design, Synthesis, and In Vitro Preliminary Cytotoxicity Evaluation of New Anthraquinone-2-Carboxylic Acid Derivatives.
  • MDPI. (2019, March 19). Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives.
  • MDPI. (2025, September 12). Synthesis, Clastogenic and Cytotoxic Potential, and In Vivo Antitumor Activity of a Novel N-Mustard Based on Indole-3-carboxylic Acid Derivative.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(2,2-Difluoroethyl)-5-nitropyrazole-3-carboxylic acid

This document provides essential procedural guidance for the safe and compliant disposal of 1-(2,2-Difluoroethyl)-5-nitropyrazole-3-carboxylic acid. As a compound integrating a nitropyrazole core, a difluoroethyl group,...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential procedural guidance for the safe and compliant disposal of 1-(2,2-Difluoroethyl)-5-nitropyrazole-3-carboxylic acid. As a compound integrating a nitropyrazole core, a difluoroethyl group, and a carboxylic acid moiety, it necessitates a multi-faceted approach to its end-of-life management. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds. The procedures outlined herein are grounded in established safety protocols and regulatory standards, emphasizing risk mitigation and environmental stewardship.

Hazard Assessment and Chemical Profile
  • Nitropyrazole Moiety: Nitrated pyrazoles are recognized for their potential energetic properties and are often used in the development of energetic materials.[1] They can be sensitive to heat, shock, or friction. The nitro group also contributes to the compound's toxicity. For instance, 4-Nitropyrazole is classified as harmful if swallowed and causes serious eye damage.[2][3]

  • Difluoroethyl Group: The presence of carbon-fluorine bonds suggests high chemical stability.[4] This is characteristic of per- and polyfluoroalkyl substances (PFAS), which are known for their persistence in the environment.[5] The thermal decomposition of such compounds can lead to the formation of smaller perfluorocarboxylic acids.[4]

  • Carboxylic Acid Group: This functional group imparts acidic properties to the molecule. While the acidity itself is a manageable hazard, the overall hazardous profile of the molecule dictates that it should not be neutralized and disposed of via standard laboratory drains.[6]

Based on this analysis, 1-(2,2-Difluoroethyl)-5-nitropyrazole-3-carboxylic acid should be treated as a hazardous waste with potential for toxicity, reactivity, and environmental persistence.

Personal Protective Equipment (PPE) and Handling Precautions

Prior to handling the compound for disposal, ensure all appropriate personal protective equipment is worn.

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles or a face shieldProtects against splashes of solutions containing the compound and from airborne dust particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact, which could lead to irritation or absorption.
Protective Clothing Laboratory coatProvides a barrier against accidental spills.
Respiratory Protection May be required if handling large quantities of powderConsult your institution's Environmental Health and Safety (EHS) department for specific respiratory protection requirements.

Handling Precautions:

  • Avoid generating dust when handling the solid form of the compound.

  • Work in a well-ventilated area, preferably within a chemical fume hood.[7]

  • Ensure that eyewash stations and safety showers are readily accessible.[8]

Waste Segregation and Container Management

Proper segregation of waste streams is critical to prevent accidental reactions and to ensure compliant disposal.[9]

Core Principle: Do not mix waste containing 1-(2,2-Difluoroethyl)-5-nitropyrazole-3-carboxylic acid with any other chemical waste unless explicitly approved by your institution's EHS department.[10]

  • Solid Waste:

    • Collect all solid waste, including residual compound, contaminated weighing paper, and disposable labware, in a dedicated, clearly labeled hazardous waste container.[11]

    • The container should be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, sealable lid.[12]

  • Liquid Waste:

    • Collect all solutions containing the compound in a dedicated liquid hazardous waste container.

    • The container should be chemically resistant (e.g., borosilicate glass or HDPE) and have a screw-top cap.[12]

    • Leave adequate headspace (at least 10%) in liquid waste containers to allow for vapor expansion.[10]

  • Contaminated Sharps:

    • Any sharps (e.g., needles, broken glass) contaminated with the compound must be disposed of in a designated, puncture-resistant sharps container.[9]

Container Labeling: All waste containers must be accurately and clearly labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "1-(2,2-Difluoroethyl)-5-nitropyrazole-3-carboxylic acid"

  • The approximate concentration and quantity of the waste

  • The date the waste was first added to the container

  • The name and contact information of the generating researcher or lab[10]

Disposal Workflow

The recommended disposal pathway for 1-(2,2-Difluoroethyl)-5-nitropyrazole-3-carboxylic acid is through a licensed hazardous waste disposal contractor. Under no circumstances should this compound be disposed of down the drain or in regular trash. [6]

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow Start Waste Generation (Solid or Liquid) Segregate Segregate Waste Stream (Dedicated Container) Start->Segregate  Isolate from  other chemicals Label Label Container Correctly (Full Chemical Name, Hazards) Segregate->Label  Accurate identification Store Store in Designated Satellite Accumulation Area Label->Store  Safe temporary storage ContactEHS Contact Institutional EHS for Waste Pickup Store->ContactEHS  Initiate disposal process ProfessionalDisposal Professional Disposal (Licensed Contractor) ContactEHS->ProfessionalDisposal  Ensure regulatory  compliance Incineration High-Temperature Incineration (Recommended) ProfessionalDisposal->Incineration  Probable final  destruction method

Caption: Disposal workflow for 1-(2,2-Difluoroethyl)-5-nitropyrazole-3-carboxylic acid.

Step-by-Step Protocol:

  • Generation and Collection: As waste is generated, immediately place it into the appropriate, pre-labeled hazardous waste container (solid or liquid).

  • Storage: Store the sealed waste container in a designated satellite accumulation area within your laboratory.[11] This area should be away from general lab traffic and clearly marked as a hazardous waste storage area.

  • Request for Pickup: Once the container is full or is no longer being used, contact your institution's EHS department to arrange for a hazardous waste pickup.

  • Professional Disposal: The EHS department will coordinate with a licensed hazardous waste disposal company for the transportation and final disposal of the material.[10] The most probable and environmentally sound method for the destruction of this compound is high-temperature incineration, as it is effective for both nitrated and fluorinated organic compounds.[4]

Spill Management

In the event of a spill, the following procedures should be followed:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the laboratory.

  • Don PPE: Before attempting to clean up a small, manageable spill, don the appropriate PPE as outlined in Section 2.

  • Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite or sand. For solid spills, carefully sweep up the material, avoiding dust generation.

  • Collection: Collect all contaminated absorbent materials and place them in the designated solid hazardous waste container.[2]

  • Decontamination: Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, regardless of the size.

The following flowchart outlines the spill response procedure.

SpillResponse Spill Spill Occurs Alert Alert Personnel Spill->Alert Assess Assess Spill Size Alert->Assess SmallSpill Small, Manageable Spill Assess->SmallSpill Small LargeSpill Large Spill Assess->LargeSpill Large DonPPE Don Appropriate PPE SmallSpill->DonPPE Evacuate Evacuate Area LargeSpill->Evacuate CallEHS Call EHS/Emergency Response Evacuate->CallEHS Report Report to Supervisor/EHS CallEHS->Report Contain Contain Spill (Absorbent/Sweep) DonPPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Decontaminate->Report

Caption: Spill response flowchart.

Conclusion

The proper disposal of 1-(2,2-Difluoroethyl)-5-nitropyrazole-3-carboxylic acid is a critical aspect of laboratory safety and environmental responsibility. By treating this compound as a hazardous waste, adhering to strict segregation and labeling protocols, and coordinating with professional disposal services, researchers can ensure they are meeting their regulatory and ethical obligations. Always consult your institution's specific guidelines and EHS department for any additional requirements.

References

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]

  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • University of California, San Diego. (2025, October 28). How to Store and Dispose of Hazardous Chemical Waste. Retrieved from [Link]

  • Heritage Environmental Services. (2020, February 27). How To Dispose Of Lab Chemicals. Retrieved from [Link]

  • Appchem. (n.d.). 1-(2,2-Difluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • American Chemical Society Publications. (2025, August 23). Incineration of Perfluorooctanoic Acid Leads to Regeneration of Smaller Perfluorocarboxylic Acids. The Journal of Physical Chemistry A. Retrieved from [Link]

  • PubMed. (2022, December 20). Removal and destruction of perfluoroalkyl ether carboxylic acids (PFECAs) in an anion exchange resin and electrochemical oxidation treatment train. Retrieved from [Link]

  • NextSDS. (n.d.). 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • Australian Government Department of Health. (2015, April 24). Short-chain perfluorocarboxylic acids and their direct precursors: Environment tier II assessment. Retrieved from [Link]

  • Science. (2022, August 19). Low-temperature mineralization of perfluorocarboxylic acids. Retrieved from [Link]

  • PMC. (2023, September 7). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Retrieved from [Link]

  • NextSDS. (n.d.). 1-(2,2-Difluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • Angene Chemical. (2024, December 26). Safety Data Sheet: 1-(4-Fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.

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